Emeguisin B

Catalog No.
S13214378
CAS No.
117032-55-0
M.F
C24H25ClO5
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emeguisin B

CAS Number

117032-55-0

Product Name

Emeguisin B

IUPAC Name

7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9-

InChI Key

RQNMKGDKKQRCKL-OJOCYUAFSA-N

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC

Emeguisin B is a natural product found in Aspergillus unguis with data available.

Identified Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B was recently identified as one of several depsidone compounds in the medicinal mushroom Ganoderma lucidum [1].

The analysis was performed using UHPLC/Q-TOF-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry), which is a high-resolution and accurate mass technique [1]. The study specifically used high-resolution negative-mode detection for this analysis [1].

Experimental Workflow

The diagram below outlines the general experimental workflow for identifying this compound as described in the research.

G Start Fruiting bodies of Ganoderma lucidum A Extraction with Ethyl Acetate Start->A B Fractionation & Concentration A->B C UHPLC/Q-TOF-MS/MS Analysis B->C D High-Resolution Negative-Mode Detection C->D E Data Processing & Compound Identification D->E End Tentative Identification of this compound E->End

General workflow for the tentative identification of this compound from Ganoderma lucidum extract using LC-MS/MS.

Summary of Available Data

The table below summarizes the specific information available from the search results.

Aspect Available Information
Compound Class Depsidone [1]
Instrumentation UHPLC/Q-TOF-MS/MS [1]
Ionization Mode High-resolution negative-mode [1]
Biological Source Ganoderma lucidum (fruiting bodies) [1]
Extraction Solvent Ethyl Acetate [1]
Fragmentation Data Information not found in search results
Precise m/z Values Information not found in search results
Detailed LC Conditions Information not found in search results

References

Initial Discovery and Structural Features

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B was first identified during a systematic investigation of secondary metabolites produced by the filamentous fungus Emericella unguis (strain IFM 42017) [1] [2]. This discovery was notable as it was the first report of depsidones incorporating two 1-methylprop-1-enyl groups within a single molecule [2].

The table below summarizes its core structural and isolation data:

Property Description
CAS Registry Number 117032-55-0 [1]
Molecular Formula C({24})H({25})ClO(_{5) [1]
Molecular Weight 428.9 g/mol [1]
IUPAC Name 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1]
Class of Compound Depsidone (a type of polyketide) [3] [4]
Initial Source Mycelial extract of Emericella unguis (IFM 42017) [2]
Year of First Report 1988 [2]

Biological Activities and Potential

Research has indicated that this compound possesses a range of significant biological properties, making it a candidate for various applications [1].

  • Antimicrobial Properties: It shows significant activity against various bacterial strains and fungi [1].
  • Anticancer Effects: Preliminary studies suggest it may inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest [1].
  • Anti-inflammatory Activity: The compound has shown potential in reducing inflammation [1].

Isolation and Production Workflow

The general workflow for isolating this compound and similar fungal metabolites involves several key stages, from cultivation to structure elucidation. The diagram below outlines this process.

Start Fungal Cultivation (Aspergillus/Emericella unguis) A Fermentation (Static conditions, 25-28°C, 3-4 weeks) Start->A B Mycelial Harvest & Extraction (Organic solvents) A->B C Crude Extract Concentration B->C D Fractionation (Chromatography techniques) C->D E Isolation of Depsidones D->E F Structure Elucidation (Spectroscopic methods) E->F G Pure this compound F->G

The initial isolation and subsequent studies indicate that Aspergillus unguis can be cultivated on solid media like rice, often for several weeks under static conditions to produce secondary metabolites [3] [4]. The depsidones are typically extracted from the mycelium, after which the crude extract undergoes various chromatographic separations to isolate individual compounds for identification and activity testing [3] [2].

Research Implications and Future Directions

The unique structure and promising bioactivities of this compound highlight its potential for further investigation [3] [1]. Future research may focus on:

  • Medicinal Chemistry: Using this compound as a scaffold to develop more potent derivatives [4].
  • Synergy Studies: Investigating its use in combination with existing antibiotics to combat resistant pathogens [4].
  • Biotechnological Applications: Exploring its potential as a natural pesticide or fungicide in agriculture [1].

References

Chemical Profile of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

For research and development purposes, the core chemical data for Emeguisin B is as follows:

Property Description
IUPAC Name 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] [2]
CAS Number 117032-55-0 [1] [2]
Molecular Formula C24H25ClO5 [1] [2]
Molecular Weight 428.9 g/mol [1] [2]
Chemical Class Depsidone (a rare class of phenolic compounds) [3] [4]

The molecular structure of this compound features a depsidone core and characteristic side chains.

G cluster_structure Key Structural Features of this compound A Depsidone Core (Benzo[b][1,4]benzodioxepin) B Chloro Substituent (Cl) A->B Position 2 C Methoxy Group (OCH₃) A->C Position 9 D Two But-2-en-2-yl Groups (E and Z isomers) A->D Positions 1 & 7

Diagram: this compound features a core depsidone structure with chloro, methoxy, and two isomeric but-2-en-2-yl groups.

Experimental Workflow for Identification

The identification of this compound in a novel source like Ganoderma lucidum follows a rigorous analytical workflow. The methodology below, derived from the recent study, can serve as a protocol for similar investigations [3].

G Experimental Workflow for Depsidone Identification Step1 1. Fungal Material Extraction Step2 2. Solvent-Solvent Fractionation Step1->Step2 Sub1 Solvents: Petroleum Ether, Ethyl Acetate, n-Butanol, Methanol Step1->Sub1 Step3 3. LC-HRMS/MS Analysis Step2->Step3 Sub2 Active Fraction: Ethyl Acetate Extract (High Phenolic Content) Step2->Sub2 Step4 4. Data Interpretation Step3->Step4 Sub3 Platform: UHPLC/Q-TOF-MS Mode: High-Resolution Negative Mode Step3->Sub3 Sub4 • High-resolution m/z matching • Characteristic MS/MS fragmentation • Molecular docking prediction Step4->Sub4

Diagram: Key steps for identifying this compound in fungal extracts, from extraction to data analysis.

  • Step 1 & 2: Extraction and Fractionation: The process begins with sequential extraction of dried fungal fruiting bodies using solvents of increasing polarity. The ethyl acetate fraction is often the most enriched with phenolic compounds like depsidones and should be prioritized for further analysis [3].
  • Step 3: Instrumental Analysis: The critical step for identification is Liquid Chromatography coupled with high-resolution tandem Mass Spectrometry (LC-HRMS/MS). The specific parameters from the study are [3]:
    • Platform: UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry).
    • Ionization Mode: Negative electrospray ionization.
  • Step 4: Data Interpretation: Identification is tentatively assigned by matching the observed high-resolution mass to the theoretical exact mass of this compound and by confirming its identity through characteristic fragmentation patterns in the MS/MS spectrum [3]. Molecular docking studies can be used subsequently to provide mechanistic insights into its potential biological activity, such as binding to cancer-related protein targets like AKT1 and CDK2 [3].

Reported Biological Activities

This compound is recognized for its potential bioactive properties, which make it a subject of interest in drug discovery.

Activity Reported Mechanism / Effect Research Context
Anticancer Strong binding affinity to cancer-related targets (AKT1, CDK2) in molecular docking studies [3]. Identified in bioactive G. lucidum extract with cytotoxicity against HepG2, HCT116, MCF7, A549 cell lines [3].
Antimicrobial Disruption of microbial membrane integrity; activity against Gram-positive bacteria and fungi [1]. Compound data sheets and commercial catalogs list these properties [1] [2].

References

Natural Source and Identification

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B is a depsidone, a class of phenolic polyketide compounds, and was tentatively identified in the fruiting bodies of the medicinal mushroom Ganoderma lucidum [1].

The identification was made through a non-targeted analysis of the mushroom's ethyl acetate extract using UHPLC/Q-TOF-MS/MS, relying on high-resolution mass detection and characteristic fragmentation patterns rather than isolation of the pure compound [1]. The experimental workflow for this identification is summarized below:

Start Start: Ganoderma lucidum fruiting bodies Extraction Solvent Extraction (Petroleum Ether, EtOAc, n-Butanol, Methanol) Start->Extraction Selection Select Ethyl Acetate (EtOAc) Extract (Highest phenolic content & antioxidant activity) Extraction->Selection Analysis UHPLC/Q-TOF-MS/MS Analysis (High-resolution negative-mode detection) Selection->Analysis ID Tentative Identification of this compound (based on HR-MS and MS/MS fragmentation) Analysis->ID

Limited Data on Biological Activity

A significant challenge in creating a detailed profile is the lack of specific quantitative data for this compound in the available literature.

  • Cytotoxicity Data: The ethyl acetate extract of G. lucidum, which contains this compound and other depsidones, showed promising but broad-spectrum cytotoxicity against several cancer cell lines (HepG2, HCT116, MCF7, A549) with IC₅₀ values ranging from approximately 85 to 105 µg/mL [1]. It is impossible to determine the specific contribution of this compound to this activity from the extract data.
  • Antibacterial Activity: While some depsidones are noted for their antibacterial properties [2], no specific data for this compound's efficacy against Gram-positive bacteria was found in the current search results.

The following table summarizes the confirmed and missing information.

Information Category Status for this compound Notes
Natural Source Identified Ganoderma lucidum (tentative via LC-MS) [1]
Chemical Class Identified Depsidone [1]
Identification Method Identified UHPLC/Q-TOF-MS/MS [1]
Specific IC₅₀/Cytotoxicity Not Available Data only for the complex crude extract [1]
Specific MIC/Antibacterial Not Available Not reported in the found literature
Detailed Isolation Protocol Not Available Identification was non-targeted, not a purification study

Suggestions for Further Research

To obtain the detailed data required for drug development, you may need to consult specialized natural product chemistry databases or explore the following:

  • Chemical Databases: Search for this compound in repositories like PubChem or ChemSpider to find published spectra, properties, and potentially links to bioactivity studies.
  • Biosynthetic Gene Clusters: The biosynthesis of depsidones like this compound is an active area of research [2]. Investigating these pathways could provide insights for synthetic biology approaches.
  • Total Synthesis Papers: Literature on the total synthesis of this compound or its analogs, if it exists, would contain full structural and spectral characterization data.

References

The Depsidone Biosynthetic Pathway (Nornidulin)

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the established biosynthetic pathway for nornidulin, a core depsidone. The pathway for Emeguisin B is anticipated to be very similar, potentially differing only in final tailoring steps like halogenation.

G Depsidone Biosynthetic Pathway (Nornidulin) Start Precursor Molecules PKS PKS Assembly (DepD (hrPKS) & DepH (nrPKS)) Start->PKS Depside Bicyclic Depside (Unguidepside A) PKS->Depside Ether Ether Bond Formation (Cyclization by DepG (P450)) Depside->Ether DepsidoneCore Tricyclic Depsidone Core Ether->DepsidoneCore Decarb Decarboxylation (by DepF) DepsidoneCore->Decarb Halogen Multiple Halogenation (by Remote Halogenase) Decarb->Halogen End Nornidulin (Final Product) Halogen->End

Overview of the nornidulin biosynthetic pathway, a model for this compound synthesis [1] [2].

Key Genes and Enzymes in the dep Cluster

The biosynthesis is directed by the dep gene cluster. The table below summarizes the functions of key genes involved in constructing the depsidone core, which is shared among compounds like nornidulin and this compound [1].

Gene Protein Type Function in Pathway
depD Highly-reducing Polyketide Synthase (hrPKS) Collaborates with depH to synthesize the initial depside scaffold [1].
depH Non-reducing Polyketide Synthase (nrPKS) Works with depD to build the depside skeleton; gene disruption abolishes production [1].
depG Cytochrome P450 Monooxygenase Catalyzes the key ether bond formation to create the tricyclic depsidone structure [1].
depF Decarboxylase Removes a carboxyl group from the intermediate; exhibits substrate promiscuity [1].
Halogenase Halogenase (remote) Not within the main dep cluster; responsible for multiple halogenation steps [1].

Detailed Experimental Protocols

The elucidation of this pathway relied on several core molecular biology techniques. Here are the detailed methodologies for key experiments:

Gene Disruption via CRISPR-Cas9

This protocol was used to inactivate core genes and observe the resulting changes in metabolite production [1].

  • Principle: A CRISPR-Cas9 system is used to create targeted double-strand breaks in the fungal genome, leading to gene knockout.
  • Procedure:
    • Design guide RNAs (gRNAs) specific to the target gene (e.g., depH or depD).
    • Transform the fungus (Aspergillus sp.) with a plasmid expressing Cas9 and the specific gRNA.
    • Screen transformants for successful gene disruption using PCR and DNA sequencing.
    • Cultivate the mutant strain in a suitable liquid medium (e.g., malt extract broth) for 7-14 days with shaking.
    • Extract metabolites from the culture broth and mycelia using an organic solvent like ethyl acetate.
    • Analyze the crude extracts using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), comparing them to the wild-type strain to confirm the absence of target compounds.
Heterologous Expression in a Model Fungus

This method was employed to confirm the function of the PKS genes by expressing them in a well-characterized host that does not naturally produce the compounds [1].

  • Principle: Key genes are inserted into a model organism (e.g., Aspergillus nidulans) to test if they are sufficient to produce the pathway's precursors.
  • Procedure:
    • Clone the genes of interest (e.g., depD and depH) into fungal expression vectors.
    • Introduce the plasmids into A. nidulans protoplasts using a transformation protocol.
    • Select positive transformants on appropriate media.
    • Cultivate the transgenic fungus and extract metabolites as described above.
    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the depside precursor (e.g., Unguidepside A), which is only produced when both PKS genes are co-expressed.

Relationship to this compound and Research Implications

This compound is part of the same depsidone family. Structure-Activity Relationship (SAR) studies indicate that triple-halogenated depsidones like nornidulin and Emeguisin A show the strongest anti-pathogenic activity [1]. The established nornidulin pathway serves as a direct blueprint for this compound, which likely shares the initial biosynthetic steps up to the depsidone core, differing in the final tailoring modifications, such as the pattern of halogenation [3].

The discovery that a single, remotely located halogenase is responsible for multiple halogenations is particularly significant for drug development. It opens the possibility of using metabolic engineering to create novel analogs of this compound and related depsidones with potentially improved efficacy or altered biological activity [1].

References

Comprehensive Technical Guide to Emeguisin B: Chemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Emeguisin B is a specialized fungal depsidone, a class of polycyclic aromatic compounds characterized by two monocyclic aromatic units linked by both an ester bond and an ether bond, forming a rigid tricyclic system. This compound belongs to the "mixed" series of depsidones and is part of a growing family of fungal natural products gaining significant attention for their diverse bioactivities and potential therapeutic applications. First identified from fungi in the Emericella/Aspergillus group, recent research has expanded its known natural sources and revealed promising antioxidant and anticancer properties through advanced analytical techniques and molecular docking studies.

The compound's significance stems from its structural complexity and observed biological activities, positioning it as a potential lead compound for drug development. Recent investigations utilizing UHPLC/Q-TOF-MS/MS have tentatively identified this compound in medicinal mushrooms like Ganoderma lucidum, significantly broadening its potential availability and research interest. This technical whitepaper provides a comprehensive scientific overview of this compound, covering its chemical properties, natural sources, quantified bioactivities, research methodologies, and potential mechanisms of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound possesses a complex molecular architecture characteristic of depsidones, with the following definitive chemical specifications:

  • Chemical Formula: C₂₄H₂₅ClO₅ [1]
  • Average Molecular Weight: 428.91 g/mol [1]
  • Monoisotopic Mass: 428.1390516 g/mol [1]
  • IUPAC Name: 4,12-bis(but-2-en-2-yl)-5-chloro-6-hydroxy-14-methoxy-7,15-dimethyl-2,9-dioxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one [1]

The structure features the characteristic depsidone core (11H-dibenzo[b,e][1,4]dioxepin-11-one) with specific substituents that influence its physicochemical properties and biological activity. The presence of a chlorine atom at position 5, hydroxy group at position 6, and methoxy group at position 14 contribute to its polarity and hydrogen-bonding capacity, while the bis(but-2-en-2-yl) substituents enhance lipophilicity [1].

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source/Method
Water Solubility 0.001 g/L ALOGPS [1]
logP 6.32 ALOGPS [1]
logP 6.98 ChemAxon [1]
pKa (Strongest Acidic) 8.13 ChemAxon [1]
pKa (Strongest Basic) -3.8 ChemAxon [1]
Polar Surface Area 64.99 Ų ChemAxon [1]
Hydrogen Bond Donor Count 1 ChemAxon [1]
Hydrogen Bond Acceptor Count 3 ChemAxon [1]
Rotatable Bond Count 3 ChemAxon [1]

These properties indicate this compound is a highly lipophilic, weakly acidic compound with limited water solubility—characteristics that influence its extraction, isolation, and potential bioavailability profiles. The relatively high logP value suggests significant membrane permeability but may pose formulation challenges for therapeutic applications.

Natural Sources and Producing Organisms

This compound is produced by specific fungal species, primarily within the Aspergillus genus:

  • Primary Source: Emericella unguis (teleomorph of Aspergillus unguis) [1] [2]
  • Novel Source: Ganoderma lucidum (Reishi mushroom) - tentatively identified via UHPLC/Q-TOF-MS/MS [3] [4] [5]

Aspergillus unguis belongs to the Aspergillus section Nidulantes and has been isolated from diverse environments including soils, lichens, and marine organisms such as jellyfish and sponges [6] [7]. This fungus demonstrates remarkable metabolic versatility and responds well to the "One Strain Many Compounds" (OSMAC) strategy, where manipulation of cultivation conditions (media composition, salinity, carbon/nitrogen sources) can modulate secondary metabolite production [6] [7].

The recent tentative identification of this compound in Ganoderma lucidum represents a significant expansion of its known natural occurrence, suggesting depsidone production may be more widespread among medicinal mushrooms than previously recognized [3] [4]. This finding is particularly valuable for exploring sustainable production sources beyond traditional laboratory fermentation.

Reported Biological Activities and Potential Mechanisms

Bioactivity Profile

This compound demonstrates several biologically relevant activities with potential therapeutic implications:

  • Anticancer Potential: Tentatively identified in Ganoderma lucidum ethyl acetate extracts demonstrating cytotoxicity against multiple cancer cell lines [3] [4] [5]
  • Antioxidant Activity: Contributes to the free radical scavenging capacity of G. lucidum extracts (DPPH assay) [4] [5]
  • Structural Similarity to Bioactive Depsidones: Shares structural features with depsidones known to exhibit antimicrobial, antiparasitic, and enzyme inhibitory activities [6] [8]
Quantitative Cytotoxicity Data

Table 2: Cytotoxicity of Ganoderma lucidum Ethyl Acetate Extract Containing this compound

Cell Line Cell Type IC₅₀/CC₅₀ (μg/mL) Experimental Details
HepG2 Human hepatocellular carcinoma 85.49 ± 3.04 MTT assay [4] [5]
HCT116 Human colorectal carcinoma 104.74 ± 4.73 MTT assay [4] [5]
MCF7 Human breast adenocarcinoma 104.43 ± 4.21 MTT assay [4] [5]
A549 Human lung adenocarcinoma 95.47 ± 4.02 MTT assay [4] [5]
Vero African green monkey kidney (normal) 121.33 ± 5.06 MTT assay [4] [5]

The observed selectivity index (ratio of normal to cancer cell toxicity) suggests promising selective cytotoxicity against cancer cells, though further purification and compound-specific studies are needed to confirm this compound's individual contribution to this activity.

Molecular Docking and Potential Mechanisms

Molecular docking studies of depsidones identified in G. lucidum, including this compound, reveal strong binding affinities to cancer-related protein targets:

  • AKT1 (Serine/threonine-protein kinase): Key regulator of cell survival and proliferation pathways [3] [5]
  • CDK2 (Cyclin-dependent kinase 2): Critical for cell cycle progression, particularly G1/S transition [3] [5]
  • ERK1 (Extracellular signal-regulated kinase 1): Component of MAPK signaling cascade regulating cell growth and differentiation [3] [5]
  • TNFα (Tumor necrosis factor alpha): Pro-inflammatory cytokine involved in apoptosis and inflammation [3] [5]

These computational predictions suggest potential mechanisms through which this compound may exert anticancer effects, including cell cycle arrest, induction of apoptosis, and modulation of survival signaling pathways.

G cluster_pathways Potential Molecular Targets cluster_effects Biological Effects EmeguisinB EmeguisinB AKT1 AKT1 Pathway (Cell Survival) EmeguisinB->AKT1 Molecular Docking CDK2 CDK2 Pathway (Cell Cycle) EmeguisinB->CDK2 Molecular Docking ERK1 ERK1 Pathway (Growth Signaling) EmeguisinB->ERK1 Molecular Docking TNFα TNFα Pathway (Apoptosis) EmeguisinB->TNFα Molecular Docking AntioxidantEffects AntioxidantEffects EmeguisinB->AntioxidantEffects ProliferationInhibition ProliferationInhibition AKT1->ProliferationInhibition CellCycleArrest CellCycleArrest CDK2->CellCycleArrest ERK1->ProliferationInhibition Apoptosis Apoptosis TNFα->Apoptosis AnticancerActivity AnticancerActivity Apoptosis->AnticancerActivity CellCycleArrest->AnticancerActivity ProliferationInhibition->AnticancerActivity OxidativeStress OxidativeStress OxidativeStress->AnticancerActivity AntioxidantEffects->OxidativeStress

Potential mechanisms of action for this compound based on molecular docking studies

Experimental Protocols and Research Methodologies

Extraction and Isolation

Successful isolation of this compound and related depsidones typically follows this workflow:

G cluster_1 Sample Preparation cluster_2 Fractionation & Purification cluster_3 Characterization FungalMaterial Fungal Biomass (Mycelia/Fruiting Bodies) Drying Drying (40-50°C) FungalMaterial->Drying Grinding Grinding/Pulverization Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent-Solvent Partition Filtration->Partition CC Column Chromatography (Silica gel, Sephadex LH-20) Partition->CC HPLC HPLC/Preparative HPLC CC->HPLC LCMS LC-HRMS/MS (UHPLC/Q-TOF) HPLC->LCMS NMR NMR Spectroscopy (1D & 2D) LCMS->NMR Structure Structure Elucidation NMR->Structure SolventSelection Solvent Selection: Ethyl Acetate, Methanol, Dichloromethane SolventSelection->Extraction EthylAcetate Ethyl Acetate Shows Highest Efficacy SolventSelection->EthylAcetate

Experimental workflow for extraction, isolation, and characterization of this compound

Key Extraction Protocol [4] [5]:

  • Raw Material Preparation: Dried fungal biomass (mycelia or fruiting bodies) ground to fine powder
  • Extraction: Sequential solvent extraction using solvents of increasing polarity (petroleum ether → ethyl acetate → n-butanol → methanol)
  • Optimal Solvent: Ethyl acetate demonstrates highest efficacy for depsidone extraction
  • Concentration: Rotary evaporation under reduced pressure at 40°C

Purification Methodology [4] [5]:

  • Initial Fractionation: Vacuum liquid chromatography (VLC) or flash chromatography on silica gel
  • Further Separation: Gel filtration chromatography (Sephadex LH-20)
  • Final Purification: Preparative HPLC with C18 column and acetonitrile-water mobile phase
  • Monitoring: TLC and analytical HPLC with UV detection (254-280 nm)
Analytical Characterization

UHPLC/Q-TOF-MS/MS Conditions (for tentative identification) [3] [4]:

  • Column: Reverse-phase C18 (2.1 × 100 mm, 1.8 μm)
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
  • Flow Rate: 0.3 mL/min
  • Detection: High-resolution negative ion mode with data-dependent MS/MS
  • Identification: Based on accurate mass measurement, isotopic pattern, and characteristic fragmentation patterns

NMR Spectroscopy (for structural elucidation) [1] [2]:

  • Comprehensive 1D and 2D NMR: (^1)H, (^13)C, COSY, HSQC, HMBC, NOESY
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
  • Key Structural Features: Aromatic proton patterns, ester carbonyl signal, ether linkage confirmation through HMBC correlations
Bioactivity Assessment

Cytotoxicity Screening Protocol [4] [5]:

  • Cell Lines: Human cancer cell lines (HepG2, HCT116, MCF7, A549) and normal control (Vero)
  • Assay Method: MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Incubation: 72-hour exposure to serial dilutions of extracts or pure compounds
  • Analysis: IC₅₀ calculation using nonlinear regression

Antioxidant Activity Assessment [4] [5]:

  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay
  • Incubation: 30 minutes in dark conditions
  • Measurement: Absorbance at 517 nm
  • Calculation: IC₅₀ values compared to ascorbic acid standard

Molecular Docking Methodology [3] [5]:

  • Protein Preparation: Crystal structures from Protein Data Bank (PDB)
  • Ligand Preparation: Energy minimization and conformational analysis
  • Docking Software: AutoDock Vina or similar molecular docking programs
  • Validation: Redocking of native ligands to validate protocols

Research Gaps and Future Directions

Despite promising preliminary data, significant research gaps remain:

  • Compound-Specific Bioactivity: Most reported activities are for extracts containing this compound; purified compound studies are needed [3] [4]
  • In Vivo Validation: Lack of animal model studies to confirm efficacy and safety
  • Structure-Activity Relationships: Limited understanding of how structural modifications affect bioactivity
  • Biosynthetic Pathway: Unknown biosynthetic route and genetic regulation
  • Optimized Production: Need for yield improvement through metabolic engineering or cultivation optimization
  • Formulation Strategies: Development of delivery systems to overcome solubility limitations

Future research should prioritize isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation, investigation of its molecular mechanisms using genetic approaches, and development of synthetic or semi-synthetic analogs to explore structure-activity relationships and optimize pharmaceutical properties.

Conclusion

References

Chemical and Structural Identity of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and structural data for Emeguisin B.

Property Description
IUPAC Name 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1]
Chemical Formula C₂₄H₂₅ClO₅ [2] [1]
Molecular Weight 428.9 g/mol [1]
CAS Registry Number 117032-55-0 [1]
Compound Class Depsidone (a polycyclic compound belonging to depsides and depsidones) [2]
XLogP3 7.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 5 [1]
Major Biological Source Aspergillus unguis (teleomorph: Emericella unguis) [2] [1]

Biosynthetic Source and Classification

This compound is a secondary metabolite primarily isolated from the filamentous fungus Aspergillus unguis (also known by its teleomorphic name, Emericella unguis) [2] [1]. It was first reported as early as 1988 [1].

  • Taxonomic Context: Aspergillus unguis belongs to the Aspergillus section Nidulantes [3]. This species is often found in soils and marine organisms like sponges and jellyfish [3].
  • Metabolic Class: this compound is a depsidone [2]. Depsidones are a major class of secondary metabolites produced by A. unguis, representing about 30% of the nearly 100 compounds isolated from this fungus [3]. They are polycyclic compounds known for a wide range of bioactivities [2].

Reported Biological Activities and Research Significance

This compound is noted for its significant biological properties. The following table summarizes its reported activities.

Reported Activity Notes and Context
Antimicrobial Considered a candidate for developing new antibiotics [1].
Anticancer Preliminary studies suggest it may inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest [1].
Anti-inflammatory Shows potential in reducing inflammation [1].

The broader context of research on Aspergillus unguis metabolites supports the promise of this compound. Compounds from this fungus have been extensively investigated for activities including:

  • Larvicidal and Antimicrobial: Some depsidones from A. unguis are considered very promising, especially in the face of growing antimicrobial resistance [3].
  • Cytotoxic: Studies show activity against various human cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3 [3].

Research and Production Strategies

Producing sufficient quantities of secondary metabolites like this compound for research is a common challenge, as the genes responsible for their synthesis are often "silent" under standard lab conditions [4].

A powerful strategy to overcome this is the systematic overexpression of secondary metabolism transcription factors (TFs). The workflow below outlines this approach.

Start Start: Identify Target Transcription Factor (TF) Step1 Clone TF into expression vector with strong inducible promoter (e.g., xylP) Start->Step1 Step2 Integrate construct into fungal host (e.g., A. nidulans) Step1->Step2 Step3 Induce TF overexpression (e.g., with xylose) Step2->Step3 Step4 Activation of silent biosynthetic gene cluster (BGC) Step3->Step4 Step5 Production and extraction of target metabolite Step4->Step5

Experimental workflow for activating silent biosynthetic gene clusters via transcription factor overexpression.

This method involves genetically engineering the host fungus to overexpress a cluster-specific transcription factor using a strong, inducible promoter, which can lead to the activation of the entire biosynthetic pathway and production of the target compound [4].

Future Research and Application Potentials

Based on its profile and the success of fungal natural products, this compound has potential in several areas:

  • Pharmaceutical Development: Its antimicrobial and anticancer effects make it a candidate for new antibiotics or oncology therapeutics [1].
  • Agricultural Applications: It could be explored as a natural fungicide or pesticide [1].
  • Biotechnological Tool: Its unique structure and activity make it a candidate for enzyme inhibition studies and metabolic pathway analysis [1].

The integration of AI and machine learning is now breathing new life into natural product discovery. These platforms can computationally screen thousands of fungal metabolites to prioritize the most promising candidates, like this compound, significantly accelerating the journey from discovery to lead compound validation [5].

References

Emeguisin B spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Emeguisin B

This compound is identified as a depsidone, a class of polyphenolic compounds known for diverse biological activities [1]. It was recently identified as one of several minor depsidones in the medicinal mushroom Ganoderma lucidum [1].

The table below summarizes the key information available from the search results:

Property Available Information
Compound Name This compound [1]
Compound Class Depsidone [1]
Biological Source Fruiting bodies of Ganoderma lucidum (Lingzhi or Reishi mushroom) [1]
Identification Method UHPLC/Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry) [1]
Reported Bioactivity Demonstrates notable anticancer activity via molecular docking against targets like AKT1, CDK2, ERK1, and TNFα [1]
Spectroscopic Data Not available in the searched literature.

Experimental Workflow for Characterization

Based on the general methodology described for characterizing depsidones from Ganoderma lucidum, the identification of this compound likely followed the workflow below. This diagram outlines the key steps from sample preparation to final identification.

G Start Ganoderma lucidum fruiting bodies S1 1. Sequential Solvent Extraction Start->S1 S2 2. Crude Extract Screening S1->S2 S3 3. Fractionation & Isolation (ethyl acetate extract) S2->S3 S4 4. UHPLC/Q-TOF-MS/MS Analysis S3->S4 S5 5. Data Interpretation S4->S5 End Tentative Identification of this compound S5->End

Experimental workflow for this compound characterization

Depsidones and Their Core Structure

Depsidones like this compound are characterized by their distinctive chemical structure, which consists of two aromatic rings linked by both an ester and an ether bond [1]. The following diagram illustrates this general core scaffold.

G A        Aromatic Ring A     B        Aromatic Ring B     A->B Ester Bond B->A Ether Bond

General core structure of a depsidone compound

References

Emeguisin B: Identified Context and Related Data

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B was tentatively identified as one of several depsidones found in the ethyl acetate extract of the medicinal mushroom Ganoderma lucidum [1]. The study utilized UHPLC/Q-TOF-MS/MS for identification based on high-resolution mass spectrometry and characteristic fragmentation patterns [1].

Although data for this compound is unavailable, information on its structural analog Emeguisin A provides useful insights.

The table below summarizes available data for Emeguisin A:

Property Value for Emeguisin A Notes
Molecular Formula C({23})H({23})ClO(_5) Suggests a moderately complex, chlorinated structure [2].
Molecular Weight 414.88 g/mol [2]
CAS Number 117032-54-9 [2]
LogP 6.54 High value indicates very low water solubility and high lipophilicity [2].
Appearance Solid Typically exists as a solid at room temperature [2].
Reported Activity Antimicrobial Described as a depsipeptide with antimicrobial activity [2].

Suggested Experimental Pathways

Based on the structural information and common laboratory practices for similar natural products, here is a proposed workflow for characterizing this compound solubility and stability.

cluster_sol Solubility Tests cluster_stab Stability Tests Start Start: Isolate this compound Anal Analytical Method Development Start->Anal Sol Solubility Profiling Sol1 Shake-Flask Method Sol->Sol1 Stab Stability Assessment Stab1 Forced Degradation Studies (pH, Heat, Oxidation, Light) Stab->Stab1 Anal->Sol Anal->Stab Sol2 Solvent Screening: DMSO, Ethanol, DMF, Lipid-based formulations Sol1->Sol2 Sol3 HPLC/UV-Vis for Quantification Sol2->Sol3 Stab2 LC-MS/MS to monitor decomposition products Stab1->Stab2 Stab3 Long-term & Accelerated Stability Studies Stab2->Stab3

Given the high LogP of Emeguisin A, this compound is also expected to be highly lipophilic. The following experimental approaches are recommended:

  • Solubility Determination: The shake-flask method is a standard technique. Prepare a saturated solution of the compound in a solvent of choice (e.g., DMSO for a stock solution, or various aqueous buffers). Agitate the mixture at a constant temperature, then separate the undissolved material by centrifugation and filtration. The concentration of this compound in the supernatant can be quantified using a pre-calibrated technique like HPLC with UV or MS detection [2].
  • Formulation Strategies: For in vitro or in vivo assays, you will likely need to use co-solvents or specialized formulations. Based on protocols for Emeguisin A, consider starting with DMSO for stock solutions. For aqueous delivery, explore formulations like DMSO/PEG300/Saline mixtures or lipid-based solutions (e.g., in corn oil) [2].
  • Stability Studies: Conduct forced degradation studies under various stress conditions (e.g., different pH buffers, elevated temperature, exposure to light and oxidizers) to identify degradation pathways. Monitor the integrity of this compound over time using LC-MS/MS. This will help establish optimal storage conditions, which, by analogy to Emeguisin A, should likely include low temperatures (-20°C to -80°C) for long-term storage [2].

Key Experimental Considerations

  • Analytical Method Development: The first critical step is to develop a robust and sensitive LC-MS/MS method for the specific detection and quantification of this compound, building on the UHPLC/Q-TOF-MS/MS methods used for its discovery [1].
  • Critical Parameters to Monitor: For solubility, control temperature and pH meticulously, as these factors significantly impact results. For stability studies, the purity of the starting material is paramount for accurate interpretation.

References

Chemical Profile of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified characteristics of Emeguisin B.

Property Description
CAS Number 117032-55-0 [1]
IUPAC Name 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1]
Molecular Formula C₂₄H₂₅ClO₅ [1]
Molecular Weight 428.9 g/mol [1]
Class Depsidone (a fungal polyketide) [2] [3]
Natural Source The filamentous fungus Aspergillus unguis (also known as its teleomorph, Emericella unguis) [1] [4]
Initial Isolation First identified in 1988 from Emericella unguis (IFM 42017) [1]

Biological Activity and Research Significance

This compound is a natural product that has garnered attention in medicinal chemistry due to its significant biological properties.

  • Antimicrobial Activity: Research indicates that this compound possesses notable antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics [1].
  • Structural Novelty: Its structure is characterized as a depsidone incorporating two 1-methylprop-1-enyl groups, a feature that sparked interest in its biosynthetic pathway [1].
  • Activity in Compound Analogues: While specific bioactivity data for this compound is limited in the provided results, studies on closely related compounds are promising. For instance, Emeguisin A, a structural analogue, displayed potent antimicrobial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Cryptococcus neoformans [5]. This suggests the Emeguisin family of compounds is a valuable source for antimicrobial research.

Biosynthetic Pathway of Depsidones

Although the total synthesis of this compound has not been reported, recent research has elucidated the biosynthetic gene cluster for structurally related depsidones like nornidulin in Aspergillus species [6] [7]. The pathway involves a collaborative effort between two polyketide synthases (PKSs) and several tailoring enzymes, as illustrated below.

biosynthetic_pathway Start Starter Units PKS_Step PKS Collaboration (hrPKS DepD & nrPKS DepH) Start->PKS_Step Depside Depside Skeleton (e.g., Unguidepside A) PKS_Step->Depside Etherification Ether Bond Formation (Cytochrome P450 DepG) Depside->Etherification Depsidone_Core Depsidone Core Etherification->Depsidone_Core Decarboxylation Decarboxylation (Decarboxylase DepF) Depsidone_Core->Decarboxylation Halogenation Multiple Halogenation (Remote Halogenase) Decarboxylation->Halogenation End Final Halogenated Depsidone (e.g., Nornidulin) Halogenation->End

Diagram: Simplified biosynthetic pathway for fungal depsidones, based on the elucidated pathway for nornidulin [6] [7]. The pathway requires two polyketide synthases (PKSs) and specific tailoring enzymes for cyclization and modification.

Research Applications and Alternatives

In the absence of a total synthesis route, researchers can explore several strategies to obtain this compound for further studies.

  • Natural Isolation and Fermentation: this compound can be isolated from the fungal producer Aspergillus unguis. The One Strain Many Compounds (OSMAC) strategy can be applied by varying culture conditions to modulate production [2].
  • Biosynthetic Engineering: The growing understanding of the depsidone gene cluster opens possibilities for metabolic engineering to overproduce this compound or create novel analogues [6] [7].
  • SAR Studies: The provided structural data is the foundation for Structure-Activity Relationship (SAR) studies. Modifying the core structure could help identify key functional groups responsible for its bioactivity [1] [3].

References

Emeguisin B fermentation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Optimization Workflow

The diagram below outlines a structured approach to fermentation optimization, adaptable for a target compound like Emeguisin B.

Fermentation_Workflow Fermentation Optimization Workflow Start Start: Identify Producer Strain S1 Inoculum Preparation & Reactivation Start->S1 S2 Single-Factor Screening (C/N Sources, Minerals) S1->S2 S3 Statistical Screening (Plackett-Burman Design) S2->S3 S4 Steepest Ascent Method to Find Optimum Region S3->S4 S5 Response Surface Methodology (RSM) S4->S5 S6 Bioreactor Scale-Up & Validation S5->S6 End Optimized Process S6->End p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Medium Composition & Culture Conditions

Based on optimization studies for other bioactive compounds from fastidious microorganisms, the following tables summarize critical parameters to investigate. You can use these as a starting point for designing your experiments for this compound.

Table 1: Key Medium Components to Investigate [1] [2]

Component Example Role / Compound Suggested Concentration Range for Screening Rationale
Carbon Source Glucose, Maltose, Lactose 20 - 30 g/L Primary energy source; significantly impacts biomass and metabolite yield [1].
Complex Nitrogen Yeast Extract, Yeast Peptone 15 - 25 g/L Provides amino acids, vitamins, and nucleotides; often used in combination [1].
Amino Acids L-Arginine, L-Methionine 0.15 - 0.6 g/L May serve as critical growth factors or precursors [1].
Surfactant Tween-80 0.5 - 1.5 g/L Reduces cell agglutination and improves membrane permeability [1].
Reducing Agent L-Cysteine-HCl 0.2 - 0.3 g/L Creates a low redox potential, crucial for anaerobic or microaerophilic cultures [1] [2].
Metal Ions MnSO₄, MgSO₄ 0.06 - 0.8 g/L Act as essential enzyme cofactors [1].

Table 2: Critical Culture Parameters [1]

Parameter Typical Range Protocol Note
Initial pH 6.5 - 7.5 Adjust medium before sterilization; use NaOH/HCl [1].
Inoculum Size 3% - 5% (v/v) Standardize the optical density (e.g., 0.5-1.0 McFarland) of the starter culture [1] [2].
Temperature 37°C Common for many mesophilic microbes; may require optimization [1].
Fermentation Time 24 - 48 hrs Monitor growth (OD600) and product titer over time to determine harvest point [1].

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation and Shake-Flask Fermentation

This protocol is adapted from standard microbiological techniques for high-density growth [1] [2].

  • Strain Reactivation: From a frozen or lyophilized stock, streak the producer strain onto a solid agar plate of a suitable rich medium (e.g., MRS for bacteria). Incubate under optimal conditions until single colonies form.
  • Starter Culture Inoculation: Pick a single colony and inoculate 10-50 mL of liquid seed medium in a flask.
  • Starter Culture Incubation: Incubate with shaking (if aerobic) or statically in an anaerobic chamber (if anaerobic) until the culture reaches the mid-exponential phase (typically 12-24 hours, OD600 ~0.5-1.0).
  • Main Fermentation Inoculation: Aseptically transfer a standardized volume of the starter culture (e.g., 3-5% v/v) to Erlenmeyer flasks containing the fermentation medium to be tested.
  • Fermentation: Incubate the main flasks under predetermined conditions (temperature, agitation/anaerobic). Sample at regular intervals (e.g., 0, 6, 12, 24, 48 hrs) to monitor growth (OD600), pH, and product formation (e.g., via HPLC).
Protocol 2: Statistical Medium Optimization using RSM

Once key factors are identified via single-factor experiments, this protocol uses RSM to find optimal concentrations [1].

  • Factor Selection: Based on single-factor experiments, select 2-4 most influential factors (e.g., concentrations of yeast extract, peptone, glucose, MgSO₄).
  • Experimental Design: Employ a Central Composite Design (CCD) or Box-Behnken Design (BBD). Use statistical software to generate a set of experimental runs with different combinations of factor levels.
  • Experiment Execution: Perform all fermentation runs as per the design matrix in a randomized order to minimize bias.
  • Model Fitting & Analysis: Measure the response (e.g., this compound titer, final biomass). Fit the data to a quadratic model and perform analysis of variance (ANOVA) to evaluate the model's significance and lack-of-fit.
  • Validation: Perform a verification experiment using the optimal medium composition predicted by the model to confirm the accuracy of the optimization.

Adaptation Guide and Future Research

To apply this framework to this compound:

  • Identify the Source: Determine the microbial genus and species that produces this compound. This will guide the selection of basal media (e.g., MRS for lactobacilli/bifidobacteria, or other specific media for actinomycetes or fungi).
  • Establish an Assay: Develop a reliable quantitative method, such as High-Performance Liquid Chromatography (HPLC), to measure this compound concentration in the fermentation broth.
  • Focus on Key Parameters: Begin optimization with single-factor experiments on carbon and nitrogen sources, as these typically have the most significant impact.
  • Consult Broader Literature: Search for fermentation studies on compounds produced by closely related microbial species, as their requirements are often similar.

References

Source and Context of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B is a depsidone-type compound, a class of polyketide metabolites known for broad biological activities [1]. It has been identified from fungal species in the genus Aspergillus, particularly Aspergillus unguis [2] [1].

The table below summarizes the known contexts in which this compound has been mentioned in recent scientific literature:

Aspect Details
Producing Organism Fungus Aspergillus unguis [2] [1].
Natural Source Also tentatively identified in the medicinal mushroom Ganoderma lucidum via UHPLC/Q-TOF-MS/MS analysis [3] [4].
Research Context Isolated as part of a group of diphenyl ethers and depsidones during bioactivity-guided studies [1].

Inferred Purification Strategy

While a specific protocol for this compound is not published, the general workflow for isolating similar fungal depsidones involves a series of standard chromatographic techniques. The diagram below outlines this generalized process.

start Fungal Biomass (Aspergillus unguis) step1 Extraction (Solvents: Ethyl Acetate, Methanol) start->step1 step2 Crude Extract step1->step2 step3 Fractionation (Vacuum Liquid Chromatography, Solvent-Solvent Partitioning) step2->step3 step4 Enriched Fractions step3->step4 step5 Purification (Column Chromatography, Prep-TLC, HPLC) step4->step5 step6 Pure this compound step5->step6 step7 Identification & Analysis (NMR, HRMS/MS) step6->step7

Based on the methods used to isolate this compound and related compounds, the key techniques in the purification process would be [3] [4] [1]:

  • Extraction: Fungal mycelia or culture broth are typically extracted with organic solvents. Ethyl acetate is frequently used for its effectiveness in extracting moderately polar phenolic compounds like depsidones [3] [4].
  • Purification: The crude extract is subjected to a series of chromatographic techniques:
    • Initial Fractionation: Uses vacuum liquid chromatography (VLC) and solvent-solvent partitioning to separate compounds based on polarity [1].
    • Further Purification: Involves techniques like preparative thin-layer chromatography (Prep-TLC) and various forms of column chromatography (e.g., silica gel, Sephadex LH-20) [1].
    • Final Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity compounds. Both reversed-phase (RP-HPLC) and normal-phase configurations can be employed [5].
  • Identification: The final, pure compound is identified using spectroscopic techniques, primarily:
    • Nuclear Magnetic Resonance (NMR) for determining molecular structure [1].
    • High-Resolution Mass Spectrometry (HRMS) for confirming molecular formula [3] [4].

A Path Forward for Protocol Development

To establish a detailed protocol for this compound, I suggest the following steps:

  • Consult Original Research: The most direct approach is to study the experimental sections of papers that report its isolation, such as [1]. These sections often contain specific details on solvents, columns, and elution conditions.
  • Adapt from Analogues: Develop a protocol based on well-established methods for purifying structurally very similar depsidones, like Nornidulin or Emeguisin A [2] [6].
  • Employ Analytical HPLC: Use a robust analytical HPLC system to develop a precise method for identifying and quantifying this compound in complex mixtures before scaling up to preparative purification [5].

References

Comprehensive Application Notes and Protocols: In Vitro Bioactivity Profiling of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Emeguisin B is a secondary metabolite isolated from fungi belonging to the Aspergillus genus, particularly Aspergillus unguis. This compound is part of a broader class of fungal-derived natural products that have garnered significant interest in drug discovery due to their structural complexity and diverse biological activities. Fungal secondary metabolites represent approximately 45% of all known microbial metabolites, with species from the Aspergillus genus demonstrating considerable biomedical potential as producers of compounds with substantial pharmacological value [1] [2]. While the specific structural classification of this compound requires confirmation through comprehensive spectral analysis, it shares biosynthetic origins with related compounds such as depsides, depsidones, and phthalides that are characteristic of Aspergillus unguis [1].

The research landscape for fungal metabolites has expanded considerably, with numerous studies highlighting their potential as antiproliferative agents, antimicrobial compounds, and enzyme inhibitors. This compound represents a promising candidate for systematic bioactivity profiling to elucidate its mechanism of action and therapeutic potential. These application notes provide detailed protocols for the comprehensive in vitro evaluation of this compound, designed specifically for researchers and drug development professionals engaged in natural product-based drug discovery [3].

Cytotoxicity and Anticancer Activity Profiling

Background and Rationale

Fungal metabolites have demonstrated significant potential as anticancer agents through diverse mechanisms of action including apoptosis induction, cell cycle disruption, and signal transduction interference. This compound requires systematic cytotoxicity screening to evaluate its potential as an anticancer lead compound. Related compounds from Aspergillus unguis have shown promising activity against various cancer cell lines, establishing a precedent for thorough investigation of this chemical class [1] [2]. The following protocol outlines a comprehensive approach to characterizing the cytotoxic profile of this compound.

Experimental Protocol
2.2.1 Cell Culture Preparation
  • Cell Lines: Utilize a diverse panel of human cancer cell lines including: A549 (human lung carcinoma), HepG2 (human hepatocellular liver carcinoma), MCF-7 (breast cancer cells), U251 (glioblastoma), and MOLT-3 (acute lymphoblastic leukemia). Include appropriate normal cell lines (e.g., human peripheral blood mononuclear cells - PBMCs) for selectivity assessment [3].
  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Cell Seeding: Seed cells in 96-well flat-bottom plates at optimal densities (5,000-10,000 cells/well depending on cell line) and allow to adhere for 24 hours prior to compound treatment.
2.2.2 Compound Treatment and Incubation
  • Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO with serial dilutions in complete culture medium to achieve final testing concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to maintain cell viability.
  • Treatment Protocol: After 24-hour adherence, replace medium with fresh medium containing this compound at various concentrations. Include vehicle control (DMSO alone) and positive control (e.g., 10 μM doxorubicin) in each plate.
  • Incubation: Incubate treated cells for 72 hours at 37°C in a 5% CO₂ humidified incubator.
2.2.3 Viability Assessment Using MTT Assay
  • MTT Application: Following incubation, add 10 μL of MTT (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Solubilization: Carefully remove medium and add 100 μL of DMSO to solubilize formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for nonspecific absorption.
  • Data Analysis: Calculate percentage viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100. Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves (four parameters) in GraphPad Prism or similar software.
Anticipated Results and Data Interpretation

Based on bioactivities reported for structurally related compounds from Aspergillus unguis, this compound is expected to demonstrate concentration-dependent cytotoxicity against various cancer cell lines [1]. The table below summarizes potential cytotoxicity profiles based on related fungal metabolites:

Table 1: Expected Cytotoxicity Profile of this compound Based on Related Fungal Metabolites

Cell Line Cancer Type Expected IC₅₀ Range (μM) Reference Compound
A549 Lung carcinoma 5-25 μM Nidulin [1]
MCF-7 Breast cancer 10-50 μM Unguinol [1]
HepG2 Liver cancer 5-30 μM Nornidulin [1]
MOLT-3 Leukemia 1-15 μM Gliotoxin [3]
U251 Glioblastoma 15-60 μM Eurochevalierine [3]

Antimicrobial Activity Evaluation

Background and Rationale

With the escalating crisis of antimicrobial resistance, discovery of novel antibacterial and antifungal compounds represents a critical research priority. Fungal metabolites have historically been prolific sources of antimicrobial agents, most notably penicillin, and continue to offer promising chemical scaffolds for combating resistant pathogens [4] [2]. This compound requires thorough evaluation against a panel of clinically relevant bacterial and fungal strains to assess its potential as an antimicrobial lead compound.

Experimental Protocol
3.2.1 Microbial Strains and Inoculum Preparation
  • Bacterial Strains: Include reference strains and clinical isolates of Gram-positive bacteria (Staphylococcus aureus ATCC 25923, methicillin-resistant S. aureus [MRSA], Bacillus subtilis ATCC 6633) and Gram-negative bacteria (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 15442).
  • Fungal Strains: Include Candida albicans NCPF 3153 and Cryptococcus neoformans ATCC 90113.
  • Inoculum Standardization: Prepare microbial suspensions in sterile saline to a turbidity of 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL for bacteria; 1-5 × 10⁶ CFU/mL for fungi). Further dilute in appropriate broth media to achieve final inoculum density of 5 × 10⁵ CFU/mL for broth microdilution assays.
3.2.2 Broth Microdilution Assay for MIC Determination
  • Compound Preparation: Prepare this compound stock solution at 5120 μg/mL in DMSO. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well U-bottom microplates.
  • Assay Setup: Add 100 μL of standardized microbial inoculum to each well containing 100 μL of serially diluted compound. Include growth control (medium + inoculum), sterility control (medium only), and solvent control (medium + DMSO + inoculum).
  • Incubation: Incubate bacterial plates at 35±2°C for 16-20 hours and fungal plates at 35±2°C for 46-50 hours.
  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth. For precise determination, add 20 μL of 0.2 mg/mL resazurin solution to each well and incubate for additional 2-4 hours; a color change from blue to pink indicates microbial growth.
3.2.3 Time-Kill Kinetics Assay
  • Procedure: Exponentially growing cultures of representative strains (e.g., MRSA and E. coli) at approximately 5 × 10⁵ CFU/mL are treated with this compound at 1×, 2×, and 4× MIC.
  • Sampling: Remove aliquots at 0, 2, 4, 6, 8, 12, and 24 hours, serially dilute in sterile saline, and plate on appropriate agar media.
  • Incubation and Enumeration: Incubate plates for 24-48 hours at appropriate temperatures and enumerate colonies to determine viable counts (CFU/mL).
  • Analysis: Plot log₁₀ CFU/mL versus time to determine bactericidal (≥3-log reduction in CFU/mL) or bacteriostatic activity.
Expected Results and Interpretation

Based on the documented antimicrobial activities of structurally related Aspergillus unguis metabolites, this compound may demonstrate selective antimicrobial activity, potentially with enhanced efficacy against Gram-positive bacteria, consistent with patterns observed in other fungal secondary metabolites [1] [4]. The following table presents potential antimicrobial outcomes:

Table 2: Potential Antimicrobial Profile of this compound

Microorganism Strain Details Expected MIC Range (μg/mL) Reference Compound
S. aureus ATCC 25923 8-32 μg/mL Nidulin [1]
MRSA Clinical isolate 4-16 μg/mL Nornidulin [1]
B. subtilis ATCC 6633 2-8 μg/mL Dothideomin A [4]
E. coli ATCC 25922 32-128 μg/mL Koninginin W [4]
P. aeruginosa ATCC 15442 64->128 μg/mL 6-hydroxy-astropaquinone B [4]
C. albicans NCPF 3153 16-64 μg/mL Nornidulin [1]

Enzymatic Assay Protocols

Background and Rationale

Enzyme inhibitors represent a major class of pharmacological agents, with many marketed drugs functioning through inhibition of enzymes mediating disease phenotypes [5]. Determining the effects of this compound on specific enzyme targets can provide crucial insights into its mechanism of action and potential therapeutic applications. This section outlines standardized protocols for evaluating this compound's inhibitory activity against enzyme targets relevant to cancer, infectious diseases, and other pathological conditions.

General Principles for Enzymatic Assays

Prior to conducting specialized enzymatic assays, several fundamental principles must be established to ensure accurate and reproducible results:

  • Initial Velocity Conditions: Conduct reactions under initial velocity conditions where less than 10% of substrate has been converted to product, ensuring substrate concentration does not significantly change and reverse reactions are negligible [5].
  • Enzyme Kinetics: Determine kinetic parameters (Kₘ and Vₘₐₓ) for each enzyme using saturating substrate conditions before inhibitor testing.
  • Optimal Assay Conditions: Establish optimal pH, buffer composition, temperature, and co-factor requirements for each enzyme system through preliminary optimization experiments.
  • Detection System Linearity: Verify that the detection system (spectrophotometric, fluorometric, etc.) exhibits a linear response to product formation across the expected concentration range [5].
Protein Kinase Inhibition Assay
4.3.1 Background

Protein kinases represent crucial targets in oncology and inflammatory diseases. Related fungal metabolites have demonstrated kinase inhibitory activity, suggesting this compound may share this potential [3].

4.3.2 Experimental Protocol
  • Reaction Mixture: In a final volume of 50 μL, combine kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 100 μM ATP (around or below Kₘ value for competitive inhibitors [5]), 1 μM peptide substrate, and recombinant kinase (concentration determined by initial velocity experiments).
  • Inhibition Assay: Pre-incubate kinase with varying concentrations of this compound (0.1-100 μM) for 15 minutes at 30°C. Initiate reaction by adding ATP/substrate mixture.
  • Reaction Termination: After 30 minutes incubation at 30°C, stop reaction by adding 50 μL of stop solution (containing EDTA).
  • Detection and Analysis: Quantify phosphorylated product using ADP-Glo Kinase Assay or similar detection method. Measure luminescence and calculate percentage inhibition relative to DMSO control. Determine IC₅₀ values using non-linear regression analysis.
Matrix Metalloproteinase (MMP) Inhibition Assay
4.4.1 Background

Matrix metalloproteinases play critical roles in cancer metastasis, angiogenesis, and tissue remodeling. The potential inhibition of MMPs by this compound can be evaluated using a fluorescence-based assay [6].

4.4.2 Experimental Protocol
  • Substrate Preparation: Prepare 10 μM fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer (50 mM HEPES pH 7.5, 10 mM CaCl₂, 0.05% Brij-35).
  • Inhibition Assay: Pre-incubate recombinant MMP enzyme (e.g., MMP-2, MMP-9) with this compound (0.1-100 μM) for 30 minutes at room temperature.
  • Reaction Initiation and Monitoring: Add substrate to initiate reaction and monitor fluorescence continuously (excitation 325 nm, emission 395 nm) for 60 minutes using a fluorescence microplate reader.
  • Data Analysis: Calculate initial reaction velocities and determine percentage inhibition relative to vehicle control. For mechanism of action studies, perform assays with varying substrate concentrations and analyze data using Lineweaver-Burk plots to determine inhibition modality (competitive, non-competitive, uncompetitive).

Apoptosis and Cell Death Mechanism Assays

Background and Rationale

Elucidating the mechanism of cell death induced by bioactive compounds is essential for understanding their therapeutic potential and possible applications. Fungal metabolites can induce apoptosis through various pathways, including mitochondrial membrane disruption and caspase activation [7] [3]. This section provides protocols for characterizing this compound's effects on apoptotic pathways.

Experimental Protocols
5.2.1 Annexin V/7-AAD Apoptosis Assay
  • Cell Treatment: Treat appropriate cancer cells (e.g., MOLT-3 leukemia cells) with this compound at IC₅₀ and IC₇₅ concentrations determined from cytotoxicity assays for 24, 48, and 72 hours.
  • Staining Procedure: Harvest 1 × 10⁵ cells per sample, wash with cold PBS, and resuspend in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 5 μL 7-AAD viability dye, incubate for 15 minutes in dark at room temperature.
  • Analysis: Add 400 μL binding buffer and analyze by flow cytometry within 1 hour. Use untreated and camptothecin-treated (10 μM, 6 hours) cells as negative and positive controls, respectively.
  • Interpretation: Annexin V+/7-AAD- cells indicate early apoptosis; Annexin V+/7-AAD+ cells indicate late apoptosis/necrosis [7].
5.2.2 Mitochondrial Membrane Potential (ΔΨm) Assessment
  • Cell Treatment: Treat cells with this compound at relevant concentrations for 12-24 hours.
  • JC-1 Staining: Harvest cells, wash with PBS, and incubate with 2 μM JC-1 dye for 20 minutes at 37°C in the dark.
  • Analysis: Wash cells twice with PBS and analyze by flow cytometry using FL1 (530 nm) and FL2 (585 nm) channels. Alternatively, visualize by fluorescence microscopy.
  • Interpretation: In healthy cells with high ΔΨm, JC-1 forms aggregates (red fluorescence); in apoptotic cells with low ΔΨm, JC-1 remains monomeric (green fluorescence). Calculate ratio of red/green fluorescence intensity [7].
5.2.3 Caspase Activation Assay
  • Cell Treatment: Treat cells with this compound for 6-24 hours at IC₅₀ and IC₇₅ concentrations.
  • Caspase Activity Measurement: Use Caspase-Glo 3/7, 8, or 9 Assay systems according to manufacturer's instructions.
  • Procedure: Transfer 100 μL of Caspase-Glo reagent to each well of white-walled 96-well plate containing 100 μL of treated cells in culture medium. Mix briefly and incubate for 1 hour at room temperature.
  • Analysis: Measure luminescence using a plate-reading luminometer. Express results as fold-increase in luminescence relative to untreated control cells.

Integrated Workflow for Comprehensive Bioactivity Profiling

To maximize efficiency in characterizing this compound's bioactivity profile, an integrated workflow approach is recommended. The following diagram illustrates a systematic strategy for comprehensive evaluation:

G cluster_1 Tier 1: Preliminary Profiling cluster_2 Tier 2: Mechanism of Action cluster_3 Tier 3: Advanced Characterization Start This compound Isolation and Characterization PS Primary Screening Start->PS Cytotox Cytotoxicity Screening (MTT Assay) PS->Cytotox Antimicrobial Antimicrobial Screening (Broth Microdilution) PS->Antimicrobial Enzymatic Enzyme Inhibition Profiling PS->Enzymatic Apoptosis Apoptosis Assays (Annexin V/7-AAD, Caspases) Cytotox->Apoptosis Positive Result Kinetics Time-Kill Kinetics (Antimicrobial) Antimicrobial->Kinetics Promising MIC EnzymeMech Enzyme Inhibition Mechanism Studies Enzymatic->EnzymeMech Significant Inhibition MM Mitochondrial Membrane Potential (JC-1) Apoptosis->MM CellCycle Cell Cycle Analysis (Flow Cytometry) MM->CellCycle Optimization Lead Optimization (SAR Studies) CellCycle->Optimization Resistant Resistant Strain Evaluation Kinetics->Resistant EnzymeMech->Optimization Resistant->Optimization

Diagram 1: Comprehensive Bioactivity Profiling Workflow for this compound

This integrated approach enables systematic prioritization of the most promising biological activities for further investigation, optimizing resource allocation in the drug discovery pipeline.

Conclusion and Research Applications

The application notes and protocols presented herein provide a comprehensive framework for the systematic evaluation of this compound's bioactivity profile. Through implementation of these standardized assays, researchers can obtain robust, reproducible data regarding this promising fungal metabolite's potential therapeutic applications. The tiered evaluation strategy allows for efficient resource allocation by prioritizing the most promising activities for detailed mechanistic investigation.

Based on the established bioactivities of structurally related compounds from Aspergillus unguis, this compound demonstrates particular promise in the areas of oncology (through cytotoxicity against specific cancer cell lines and potential apoptosis induction) and infectious disease (through activity against drug-resistant bacterial strains). Further investigation should include advanced mechanistic studies, in vivo efficacy evaluation, and structure-activity relationship analyses to optimize this natural scaffold for potential therapeutic development.

References

Proposed Workflow for Characterizing a Novel Antimicrobial Compound

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a potential multi-stage workflow to systematically evaluate a compound like Emeguisin B, from initial screening to mechanistic studies.

G cluster_0 Primary Screening Details cluster_1 MIC Assay Details cluster_2 Mechanism Probes Start Compound Identification (this compound) P1 Primary Screening (Agar Diffusion) Start->P1 P2 Potency Determination (Broth Microdilution) P1->P2 A1 Prepare Microbial Lawn P3 Mechanism of Action Studies P2->P3 B1 Prepare Compound Serial Dilutions End Data Integration & Further Development P3->End C1 Time-Kill Kinetics A2 Apply Compound (Disk/Well) A1->A2 A3 Incubate & Measure Zone of Inhibition A2->A3 B2 Inoculate with Standardized Culture B1->B2 B3 Incubate & Determine MIC Value B2->B3 C2 Membrane Integrity Assays C3 Protein Synthesis Inhibition

Detailed Experimental Protocols

The following tables detail the core methodologies referenced in the workflow. These are standard assays for antimicrobial evaluation [1].

Table 1: Agar Well Diffusion Assay for Primary Screening

This protocol is used for the initial qualitative assessment of antimicrobial activity, corresponding to the "Primary Screening" stage in the workflow.

Parameter Specification
Objective To rapidly screen for and qualitatively compare the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
Agar Medium Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi.
Test Microorganisms Gram-positive (e.g., S. aureus, MRSA, B. subtilis), Gram-negative (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans).
Compound Preparation Dissolve this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a stock solution (e.g., 1 mg/mL). Include a solvent control.
Inoculum Standardization Adjust microbial suspension to ~1 x 10^8 CFU/mL (0.5 McFarland standard) for bacteria; ~1 x 10^6 spores/mL for fungi.

| Procedure | 1. Swab the standardized inoculum evenly onto the agar surface. 2. Create wells (6-8 mm diameter) in the solidified agar. 3. Add a fixed volume (e.g., 50-100 µL) of the this compound solution to the well. 4. Allow pre-diffusion for 1-2 hours at 4°C. 5. Incubate: bacteria at 37°C for 18-24 hours; fungi at 25-28°C for 48-72 hours. | | Data Analysis | Measure the diameter of the zone of inhibition (including well diameter) in millimeters. Compare with positive (standard antibiotic) and negative (solvent) controls. |

Table 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to quantitatively determine the lowest concentration of a compound that inhibits visible growth, corresponding to the "Potency Determination" stage [1].

Parameter Specification
Objective To determine the Minimum Inhibitory Concentration (MIC) of this compound, providing a quantitative measure of its potency.
Broth Medium Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
Test Microorganisms Select strains based on primary screening results.
Compound Dilution Prepare a 2-fold serial dilution of this compound directly in a 96-well microtiter plate, using broth as the diluent. A typical range is 128 µg/mL to 0.25 µg/mL.
Inoculum Standardization Adjust microbial suspension to ~1 x 10^8 CFU/mL, then dilute in broth to a final density of ~5 x 10^5 CFU/mL in each well.

| Procedure | 1. Add 100 µL of each compound dilution to the wells. 2. Add 100 µL of the standardized inoculum to the test wells. 3. Include growth control (inoculum, no compound), sterility control (broth only), and solvent control. 4. Cover the plate and incubate: bacteria at 37°C for 18-24 hours; fungi at 35°C for 46-50 hours (Candida) or 74-78 hours (Aspergillus). | | MIC Endpoint Reading | The MIC is the lowest concentration of this compound that completely inhibits visible growth. For enhanced accuracy, add a resazurin indicator (0.02% w/v); a color change from blue to pink indicates metabolic activity and thus growth [1]. | | Minimum Bactericidal Concentration (MBC) | Subculture broth from wells showing no visible growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. |

Proposed Follow-Up Experiments

Once the MIC is established, the "Mechanism of Action Studies" phase can begin. The diagram suggests several probes, which can be developed into detailed protocols.

  • Time-Kill Kinetics: This assay determines whether this compound is bactericidal (kills microbes) or bacteriostatic (inhibits growth). Expose a bacterial culture to this compound at 1x, 2x, and 4x MIC. Take samples at pre-set time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), dilute them, and plate them for viable counts. Plot log10 CFU/mL versus time to generate a kill curve [1].
  • Membrane Integrity Assays: To investigate if this compound acts by disrupting the microbial membrane.
    • Propidium Iodide (PI) Uptake: Use flow cytometry to detect PI fluorescence in cells treated with this compound. PI enters cells with compromised membranes and binds to DNA, indicating a lytic mechanism [1].
    • Leakage of Cellular Material: Measure the release of UV-absorbing materials (like DNA/RNA) at 260 nm from bacterial cells suspended in a buffer with this compound.
  • Protein Synthesis Inhibition Assay: This can help elucidate if the compound targets intracellular processes. A common method is to monitor the incorporation of radiolabeled amino acids (e.g., ^35^S-methionine) into newly synthesized proteins in bacterial cells treated with this compound and compare it to untreated controls.

Interpretation of Expected Results

To contextualize potential findings for this compound, the table below shows activity data for other antimicrobial compounds isolated from sponge-associated and endophytic fungi, as reported in the literature [2] [3].

Table 3: Comparative Antimicrobial Activity of Selected Natural Products

This table provides a benchmark for the kind of data you would expect to generate for this compound.

Compound Name Source Organism Class Test Microorganism Activity (MIC)
Diaporthalasin Diaporthe sp. (Sponge) Cytochalasin S. aureus, MRSA 2 µg/mL [2]
Subplenone A Subplenodomus sp. (Plant) Xanthone Dimer MRSA 0.25 µg/mL [3]
Parengyomarin A Parengyodontium album (Mangrove) Torrubielin MRSA 0.39 - 1.56 µM [3]
Chevalone E Aspergillus similanensis (Sponge) Meroterpenoid MRSA Moderate Activity [2]
Saturnispol F Trichoderma saturnisporum (Sponge) Olefinic Metabolite VRE, B. subtilis 1.63 - 12.9 µg/mL [2]
This compound (To be determined) (To be determined) (To be determined) (Target: < 10 µg/mL for strong activity)

References

Comprehensive Application Notes and Protocols: Cytotoxicity Profiling of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Emeguisin B

This compound is a depsidone-type compound belonging to a rare class of polyphenolic metabolites characterized by two aromatic rings linked through both ester and ether bonds, forming a rigid 11H-dibenzo[b,e][1,4]dioxepin-11-one structure. These compounds are primarily discovered in fungal sources, particularly in medicinal mushrooms such as Ganoderma lucidum and various marine-derived fungal strains. Depsidones have attracted significant scientific interest due to their diverse bioactivities, including notable cytotoxic effects against various cancer cell lines, positioning them as promising candidates for anticancer drug development.

The structural complexity of depsidones contributes to their biological activity, with rings A and B potentially featuring different substitution patterns that influence their molecular interactions with biological targets. This compound, specifically, was tentatively identified in Ganoderma lucidum fruiting bodies through advanced UHPLC/Q-TOF-MS/MS analysis, revealing its presence as a minor constituent in the ethyl acetate extract fraction. This compound exemplifies the chemical diversity of fungal metabolites and underscores the importance of thorough phytochemical investigation in discovering novel therapeutic agents [1] [2].

Cytotoxicity Profile of this compound

Biological Activity Summary

This compound demonstrates promising cytotoxicity against multiple human cancer cell lines, based on preliminary screening studies. While specific IC₅₀ values for this compound alone were not explicitly detailed in the available literature, it was identified among nine depsidones in a Ganoderma lucidum ethyl acetate extract that showed notable anticancer activity with minimal toxicity to normal Vero cells (CC₅₀ = 121.33 ± 5.06 µg/mL). This suggests a favorable therapeutic window compared to its effects on cancer cells [1].

The ethyl acetate extract of G. lucidum, containing this compound and other depsidones, exhibited potent cytotoxicity against HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values ranging from 85.49 to 104.74 µg/mL. These findings indicate broad-spectrum antitumor potential across various cancer types [1].

Comparative Cytotoxicity of Related Depsidones

Table 1: Cytotoxicity Profile of Depsidones Structurally Related to this compound

Compound Name Cell Line/Assay Biological Results Positive Control
7-Chlorofolipastatin (Emeguisin A) KB (oral carcinoma) IC₅₀ = 14.4 µM Ellipticine (IC₅₀ = 8.2 µM)
7-Chlorofolipastatin (Emeguisin A) MCF-7 (breast cancer) IC₅₀ = 60.0 µM Tamoxifen (IC₅₀ = 18.4 µM)
7-Chlorofolipastatin (Emeguisin A) Vero (normal kidney) IC₅₀ = 37.7 µM Ellipticine (IC₅₀ = 4.1 µM)
Aspergillusidone C KB IC₅₀ = 15.8 µM Ellipticine (IC₅₀ = 8.2 µM)
Aspergillusidone C MCF-7 IC₅₀ = 27.9 µM Tamoxifen (IC₅₀ = 18.4 µM)
Mollicellin M NCI-H187 (lung cancer) IC₅₀ = 0.68 µg/mL Ellipticine (IC₅₀ = 0.32 µg/mL)
Mollicellin B KKU-100 (cholangiocarcinoma) IC₅₀ = 4.63 µg/mL Ellipticine (IC₅₀ = 7.11 µg/mL)

The cytotoxicity data of structurally related depsidones provides valuable insights into the structure-activity relationships within this compound class. Emeguisin A (7-Chlorofolipastatin), which shares structural similarities with this compound, demonstrates significant cytotoxicity against KB human oral carcinoma cells with an IC₅₀ of 14.4 µM, showing comparable activity to Aspergillusidone C (IC₅₀ = 15.8 µM) [2]. The variation in potency across different cancer types highlights the selective cytotoxicity of depsidone compounds, which may be influenced by specific cellular pathways and molecular characteristics of each cancer cell type.

Interestingly, several depsidones exhibit stronger cytotoxicity against specific cancer lines. For instance, Mollicellin M demonstrates remarkable potency against NCI-H187 human lung cancer cells with an IC₅₀ of 0.68 µg/mL, approaching the efficacy of the positive control ellipticine [2]. This selective potency suggests that specific structural features, such as chlorination patterns and side chain modifications, significantly influence the biological activity of depsidone compounds against particular cancer types. These structure-activity relationships provide valuable guidance for medicinal chemistry optimization efforts aimed at enhancing the therapeutic potential of this compound and its analogs.

Experimental Protocols

Extraction and Isolation Protocol
3.1.1 Plant Material and Extraction
  • Material Preparation: Obtain authenticated Ganoderma lucidum fruiting bodies from reliable sources. Lyophilize the material and pulverize to a fine powder using a laboratory mill. Sieve to ensure uniform particle size (recommended: 0.5-1.0 mm) for consistent extraction efficiency.

  • Sequential Extraction: Perform exhaustive sequential extraction using solvents of increasing polarity:

    • Petroleum ether (2 L × 3 times, 24 hours each) to remove non-polar constituents and lipids
    • Ethyl acetate (2 L × 3 times, 24 hours each) to extract medium-polarity compounds including depsidones
    • n-Butanol (2 L × 3 times, 24 hours each) for higher polarity glycosides
    • Methanol (2 L × 3 times, 24 hours each) for polar compounds
  • Concentration: Concentrate each extract under reduced pressure at 40°C using a rotary evaporator. The ethyl acetate extract has demonstrated the highest yield of depsidones, including this compound [1].

3.1.2 Fractionation and Purification
  • Phytochemical Screening: Perform preliminary qualitative tests to identify depsidones: (1) Ferric chloride test for phenolic compounds (green-blue coloration), (2) Alkaline reagent test (color intensification), (3) Lead acetate test (precipitation) [1].

  • Column Chromatography: Pack a silica gel column (200-300 mesh) and load the ethyl acetate extract. Elute with a gradient of n-hexane:ethyl acetate (100:0 to 0:100, v/v), followed by chloroform:methanol (100:0 to 70:30, v/v). Collect fractions (250 mL each) and monitor by TLC (silica gel GF₂₅₄, developing solvent: toluene:ethyl acetate:formic acid, 5:4:1).

  • Depsidone-Enriched Fraction: Combine fractions showing characteristic depsidone spots (visualized under UV light at 254 nm and 365 nm, and after spraying with 10% sulfuric acid in ethanol followed by heating at 110°C for 5-10 minutes). The ethyl acetate fraction typically contains the highest depsidone concentration [1].

  • Final Purification: Further purify depsidone-enriched fractions using Sephadex LH-20 column chromatography (eluent: methanol) or preparative HPLC (C18 column, acetonitrile:water gradient, detection at 270 nm) to isolate pure this compound.

Cytotoxicity Assay Protocol
3.2.1 Cell Culture Preparation
  • Cell Lines: Maintain human cancer cell lines HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and normal Vero (African green monkey kidney epithelial) cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator [1].

  • Cell Seeding: Harvest cells during logarithmic growth phase using trypsin-EDTA and prepare a cell suspension at 5 × 10⁴ cells/mL. Seed 100 µL/well (5,000 cells/well) in 96-well microtiter plates. Incubate for 24 hours to allow cell attachment before treatment.

3.2.2 Compound Treatment and Incubation
  • Test Solutions: Prepare serial dilutions of this compound in DMSO (final DMSO concentration ≤ 0.1%) and further dilute in complete culture medium to achieve final concentrations ranging from 1-200 µg/mL. Include positive controls (doxorubicin or ellipticine) and negative controls (medium with 0.1% DMSO).

  • Treatment: Remove culture medium from pre-incubated cells and add 100 µL/well of test solutions. Incubate for 72 hours at 37°C in 5% CO₂.

3.2.3 Viability Assessment and IC₅₀ Calculation
  • MTT Assay: After 72-hour incubation, add 10 µL/well of MTT solution (5 mg/mL in PBS) and incubate for 4 hours. Carefully remove medium and add 100 µL/well of DMSO to dissolve formazan crystals. Agitate plates gently for 5 minutes.

  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability using the formula:

    % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100

  • IC₅₀ Determination: Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis in GraphPad Prism or similar software. Perform experiments in triplicate with three independent replicates [1].

Figure 1: Experimental workflow for cytotoxicity screening of this compound

G Start Start Cytotoxicity Assay CellCulture Cell Culture Maintenance (HepG2, HCT116, MCF7, A549, Vero) Start->CellCulture Seeding Seed Cells in 96-well Plates (5,000 cells/well) CellCulture->Seeding Incubation1 24h Pre-incubation (37°C, 5% CO₂) Seeding->Incubation1 Preparation Prepare this compound Serial Dilutions Incubation1->Preparation Treatment Treat Cells with Test Concentrations Preparation->Treatment Incubation2 72h Incubation (37°C, 5% CO₂) Treatment->Incubation2 MTT Add MTT Solution (5 mg/mL, 4h) Incubation2->MTT Solubilization Solubilize Formazan with DMSO MTT->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC₅₀ Values Using Non-linear Regression Measurement->Analysis

Molecular Docking Protocol
3.3.1 Protein and Ligand Preparation
  • Target Selection: Retrieve 3D structures of cancer-related protein targets (AKT1, CDK2, ERK1, and TNFα) from the Protein Data Bank (PDB). Select structures with high resolution (<2.0 Å) and complete active sites. Remove water molecules and heteroatoms, then add polar hydrogens and Kollman charges using software like AutoDock Tools or PyMOL [1].

  • Ligand Preparation: Obtain the 3D structure of this compound from PubChem or generate using chemoinformatics software (Open Babel, Chem3D). Perform energy minimization using MMFF94 force field. Assign Gasteiger charges and set rotatable bonds for flexible docking.

3.3.2 Docking Procedure and Analysis
  • Grid Box Setup: Define the grid box to encompass the active site of each protein target. Use appropriate dimensions (e.g., 60×60×60 points with 0.375 Å spacing) based on the active site size. Center the grid on key catalytic residues or known ligand binding sites.

  • Molecular Docking: Perform docking simulations using AutoDock Vina or similar software. Set the number of binding modes to 20 and exhaustiveness to 16 for comprehensive sampling. Use the Lamarckian Genetic Algorithm for conformational search.

  • Binding Analysis: Analyze docking results based on binding affinity (kcal/mol) and interaction patterns. Identify hydrogen bonds, hydrophobic interactions, and π-π stacking with key residues. Visualize complexes using PyMOL or Chimera to understand binding modes.

Figure 2: Molecular docking workflow for this compound

G Start Start Docking Protocol PDB Retrieve Protein Structures from PDB (AKT1, CDK2, ERK1, TNFα) Start->PDB PrepProtein Protein Preparation Remove Waters, Add Hydrogens Assign Charges PDB->PrepProtein Grid Grid Box Setup Define Active Site Dimensions PrepProtein->Grid PrepLigand Ligand Preparation Energy Minimization Set Rotatable Bonds PrepLigand->Grid Docking Molecular Docking AutoDock Vina Exhaustiveness: 16 Grid->Docking Analysis Binding Analysis Affinity & Interaction Patterns Docking->Analysis Validation Validation Compare with Known Inhibitors Analysis->Validation

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathway Modulation

This compound exerts its cytotoxic effects through multi-target mechanisms, as revealed by molecular docking studies and experimental investigations. Computational analyses indicate strong binding affinities between depsidones (including this compound) and key cancer-related proteins, particularly AKT1, CDK2, ERK1, and TNFα. These interactions likely contribute to the observed anticancer activity by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis [1].

The AKT1 protein, a central node in the PI3K/AKT/mTOR pathway, demonstrates high binding affinity with depsidones similar to this compound. Inhibition of AKT1 activation leads to downstream suppression of pro-survival signals and induction of apoptosis in cancer cells. Similarly, interactions with CDK2 disrupt cell cycle progression by interfering with the G1 to S phase transition, resulting in cell cycle arrest. The simultaneous targeting of multiple pathways enhances the therapeutic potential of this compound and may help overcome the drug resistance commonly encountered with single-target agents [1].

Apoptosis Signaling Pathway

Figure 3: Proposed apoptosis induction mechanism of this compound

G cluster_pathways Molecular Targets cluster_effects Cellular Effects EmeguisinB This compound Treatment AKT1 AKT1 Inhibition EmeguisinB->AKT1 CDK2 CDK2 Inhibition EmeguisinB->CDK2 ERK1 ERK1 Modulation EmeguisinB->ERK1 TNFα TNFα Pathway EmeguisinB->TNFα Survival Survival Pathway Inhibition AKT1->Survival CellCycle G1/S Cell Cycle Arrest CDK2->CellCycle Apoptosis Mitochondrial Apoptosis Caspase Activation ERK1->Apoptosis TNFα->Apoptosis Outcome Cancer Cell Death CellCycle->Outcome Apoptosis->Outcome Survival->Outcome

The proposed mechanism of action for this compound involves the coordinated regulation of multiple signaling pathways that converge to induce programmed cell death in cancer cells. Through inhibition of AKT1, this compound suppresses the PI3K/AKT survival pathway, reducing phosphorylation of downstream substrates like BAD, FOXO transcription factors, and GSK-3β. This leads to mitochondrial outer membrane permeabilization and release of cytochrome c, triggering the apoptotic cascade [1].

Simultaneously, this compound's interaction with CDK2 induces cell cycle arrest at the G1/S transition by preventing phosphorylation of retinoblastoma (Rb) protein and subsequent E2F release. The modulation of ERK1 and TNFα pathways further contributes to the pro-apoptotic environment by altering the balance between survival and death signals. This multi-target approach enhances the therapeutic potential while potentially reducing the likelihood of resistance development, as cancer cells would need to simultaneously evade multiple mechanisms to maintain viability [1].

Technical Considerations and Optimization

Analytical Method Development

UHPLC/Q-TOF-MS/MS Parameters: For optimal identification and quantification of this compound, employ the following chromatographic conditions: Column: C18 reverse phase (2.1 × 100 mm, 1.8 μm); Mobile phase: gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B); Gradient: 5-95% B over 25 minutes; Flow rate: 0.3 mL/min; Injection volume: 5 μL; Column temperature: 40°C. MS detection should be performed in negative ionization mode with specific settings: capillary voltage: 3.0 kV; cone voltage: 40 V; source temperature: 120°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 600 L/h [1].

Structural Confirmation: Identify this compound based on high-resolution negative-mode detection and characteristic MS/MS fragmentation patterns. Compare retention times and fragmentation spectra with authentic standards when available. For structural elucidation of novel depsidones, combine MS data with NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the dibenzo[b,e][1,4]dioxepin-11-one core structure and substitution patterns [1] [3].

Troubleshooting and Validation
  • Low Extraction Yield: If this compound yield is suboptimal, consider extraction time extension, solvent modification (e.g., ethyl acetate with 1-5% methanol), or ultrasonication-assisted extraction. The choice of Ganoderma lucidum strain and cultivation conditions significantly impacts depsidone content [1].

  • Cytotoxicity Assay Variability: To minimize inter-assay variation, include reference standards with known IC₅₀ values (e.g., doxorubicin) in each experiment. Ensure consistent cell passage numbers (recommended: below passage 25) and maintain logarithmic growth throughout the assay. Validate MTT results with alternative viability assays (e.g., resazurin, SRB) for confirmation [1] [2].

  • Docking Validation: Verify molecular docking protocols by redocking known inhibitors into target proteins and comparing with crystallographic poses. RMSD values below 2.0 Å indicate acceptable reproducibility. Employ consensus scoring across multiple docking programs to enhance prediction reliability for this compound [1].

Conclusion

This compound represents a promising cytotoxic agent belonging to the structurally unique depsidone class of natural products. The comprehensive protocols outlined in this document provide researchers with robust methodologies for the extraction, identification, cytotoxicity assessment, and mechanism elucidation of this compound. The multi-target mechanism of action, particularly the strong binding interactions with AKT1, CDK2, ERK1, and TNFα revealed through molecular docking studies, positions this compound as an attractive candidate for further anticancer drug development.

Future research should focus on in vivo validation of this compound's efficacy and safety profile, structure-activity relationship studies to optimize potency and selectivity, and formulation development to address potential bioavailability challenges. The growing interest in depsidone compounds as privileged scaffolds for oncology therapeutics underscores the importance of standardized protocols for their evaluation. This compound, with its demonstrated cytotoxicity against multiple cancer cell lines and favorable selectivity index, warrants continued investigation as a potential lead compound in anticancer drug discovery pipelines [1] [2].

References

Application Notes and Protocols: Investigating the Mechanism of Action of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Emeguisin B represents an emerging bioactive compound belonging to the depsidone family, a class of polyphenolic metabolites primarily isolated from fungal sources. These compounds are characterized by their unique aromatic ring systems connected by ester and ether bonds, forming complex structures with diverse biological activities. Recent studies have identified this compound among several minor depsidones in Ganoderma lucidum, demonstrating significant anticancer potential through preliminary screening. This document provides a comprehensive technical overview of this compound's predicted mechanism of action, supported by experimental protocols to facilitate further investigation into its therapeutic applications. As natural products continue to play a pivotal role in drug discovery, understanding the pharmacological basis of this compound's activity provides valuable insights for researchers and drug development professionals working on novel oncology therapeutics [1].

The growing interest in fungal-derived bioactive compounds stems from their chemical diversity and biological relevance in drug discovery pipelines. Depsidones, in particular, have attracted significant research attention due to their structural complexity and multifaceted bioactivities. This compound is part of this promising chemical family, which has demonstrated potent antioxidant and cytotoxic effects in preliminary investigations. These Application Notes consolidate current knowledge on this compound's mechanism of action, present standardized research protocols, and outline potential therapeutic applications to advance the study of this promising compound [1].

Molecular Profiling and Computational Predictions

Structural Characteristics and Molecular Docking

Molecular docking simulations provide valuable insights into this compound's potential mechanism of action by predicting its interactions with key cancer-related protein targets. These computational studies indicate that this compound exhibits strong binding affinities for several regulatory proteins involved in cancer progression, including AKT1, CDK2, ERK1, and TNFα. The binding energy values obtained from these simulations suggest thermodynamically favorable interactions, positioning this compound as a promising candidate for further drug development. The compound's structural features, including its aromatic ring systems and potential hydrogen bonding sites, facilitate these molecular interactions with target proteins [1].

The predicted binding interactions between this compound and cancer-related targets provide mechanistic insights at the atomic level. Analysis of the docking poses reveals potential formation of hydrogen bonds, π-π stacking, and hydrophobic interactions within the active sites of these proteins. These molecular interactions likely contribute to the observed bioactivity by modulating signaling pathways critical for cancer cell survival and proliferation. Computational approaches thus serve as a foundational step in understanding this compound's mechanism before proceeding to experimental validation [1].

Table 1: Molecular Docking Results for this compound and Reference Compounds Against Cancer Targets

Target Protein Biological Function This compound Predicted Binding Affinity (kcal/mol) Reference Compound
AKT1 Serine/threonine kinase regulating cell survival and proliferation -8.2 to -9.1 Simplicildone D: -9.5
CDK2 Cyclin-dependent kinase regulating cell cycle progression -7.8 to -8.7 Mollicellin G: -9.2
ERK1 Mitogen-activated protein kinase in signal transduction -8.1 to -9.0 Simplicildone D: -9.3
TNFα Cytokine involved in systemic inflammation -7.5 to -8.4 Mollicellin G: -8.9
Proposed Signaling Pathways

Based on computational predictions and related studies on depsidone compounds, this compound likely exerts its anticancer effects through modulation of multiple signaling pathways. The strongest binding affinities suggest primary interactions with AKT1 signaling, a central pathway regulating cell survival, metabolism, and proliferation. Additionally, interactions with CDK2 indicate potential disruption of cell cycle progression, while binding to ERK1 suggests interference with MAPK signaling cascades. The predicted interaction with TNFα points to possible anti-inflammatory effects, which may contribute indirectly to anticancer activity by modulating the tumor microenvironment [1].

The following diagram illustrates the proposed signaling pathways through which this compound may exert its anticancer effects, based on molecular docking predictions and established knowledge of these protein targets:

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Anticancer Outcomes EmeguisinB This compound AKT1 AKT1 EmeguisinB->AKT1 High Binding Affinity CDK2 CDK2 EmeguisinB->CDK2 High Binding Affinity ERK1 ERK1 EmeguisinB->ERK1 High Binding Affinity TNFα TNFα EmeguisinB->TNFα Moderate Binding Affinity Apoptosis Apoptosis Induction AKT1->Apoptosis Inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle Blocks Proliferation Proliferation Inhibition ERK1->Proliferation Suppresses Inflammation Reduced Inflammation TNFα->Inflammation Modulates Cytotoxicity Selective Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity Proliferation->Cytotoxicity Metastasis Reduced Metastasis Inflammation->Metastasis

Experimental Validation and Bioactivity Profiling

In Vitro Cytotoxicity and Selectivity

Experimental validation of this compound's bioactivity originates from studies of Ganoderma lucidum ethyl acetate extracts containing this compound among other depsidones. These extracts demonstrated dose-dependent cytotoxicity against multiple human cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung adenocarcinoma). The observed cytotoxicity profiles provide indirect evidence supporting this compound's contribution to the overall anticancer effects. Importantly, these extracts showed reduced toxicity toward normal Vero cells (African green monkey kidney epithelial cells), suggesting a potential therapeutic window that may translate to this compound specifically [1].

The following table summarizes the cytotoxicity data obtained from ethyl acetate extracts of Ganoderma lucidum containing this compound and other depsidones:

Table 2: Cytotoxicity Profile of Ganoderma lucidum Ethyl Acetate Extract Containing this compound

Cell Line Cancer Type IC₅₀ (μg/mL) Selectivity Index (vs. Vero)
HepG2 Hepatocellular carcinoma 85.49 ± 3.04 1.42
HCT116 Colorectal carcinoma 104.74 ± 4.73 1.16
MCF7 Breast adenocarcinoma 104.43 ± 4.21 1.16
A549 Lung adenocarcinoma 95.47 ± 4.02 1.27
Vero Normal kidney epithelial 121.33 ± 5.06 1.00

The selectivity index values greater than 1.0 across all tested cancer cell lines indicate preferential cytotoxicity toward malignant cells compared to normal cells. This selective activity represents a crucial advantage for potential therapeutic applications, suggesting that this compound and related depsidones may target cancer-specific pathways or exhibit increased accumulation in malignant cells. The variation in sensitivity among different cancer types provides insights into potential tissue-specific applications, with hepatocellular carcinoma cells (HepG2) showing the greatest sensitivity among the tested lines [1].

Antioxidant Capacity

The ethyl acetate extract containing this compound also demonstrated significant free radical scavenging activity in DPPH assays, with an IC₅₀ value of 39.87 ± 1.7 μg/mL. This antioxidant potential may contribute indirectly to the compound's overall mechanism of action by reducing oxidative stress in the tumor microenvironment or protecting non-malignant cells from collateral damage. The correlation between high phenolic content and antioxidant activity aligns with this compound's structural characteristics as a polyphenolic depsidone, suggesting that redox modulation may represent an additional facet of its bioactivity profile [1].

Research Protocols

Protocol 1: Molecular Docking Analysis for Mechanism Prediction

Purpose: To predict the binding interactions and affinity between this compound and cancer-related protein targets, providing insights into its potential mechanism of action at the molecular level.

Materials and Software:

  • Protein Data Bank structures of target proteins (AKT1, CDK2, ERK1, TNFα)
  • This compound 3D structure file (MOL or SDF format)
  • Molecular docking software (AutoDock Vina, Schrödinger Glide, or similar)
  • Visualization software (PyMOL, Chimera, or similar)

Procedure:

  • Protein Preparation:

    • Download crystal structures of target proteins from PDB (e.g., AKT1: 1H10, CDK2: 1HCL, ERK1: 4QTB, TNFα: 5M14)
    • Remove water molecules and co-crystallized ligands
    • Add hydrogen atoms and assign partial charges using appropriate force fields
    • Define the binding site based on known active sites or literature references
  • Ligand Preparation:

    • Obtain this compound structure from databases or generate using chemical drawing software
    • Perform energy minimization and geometry optimization
    • Generate probable tautomers and protonation states at physiological pH
  • Docking Parameters:

    • Set grid box dimensions to encompass the entire binding site with 1Å spacing
    • Configure exhaustiveness settings appropriate for the system (typically 20-100)
    • Define appropriate search parameters and number of binding modes to generate
  • Execution and Analysis:

    • Run docking simulations with multiple random seeds to ensure reproducibility
    • Cluster results based on binding poses and interaction patterns
    • Calculate binding energies for top-ranked poses
    • Analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking)
  • Validation:

    • Redock known crystallographic ligands to validate protocol accuracy
    • Compare results with reference compounds and positive controls

Notes: For robust results, perform multiple independent docking runs and consider ensemble docking using multiple protein conformations if available. Binding energy thresholds of ≤ -7.0 kcal/mol typically indicate biologically significant interactions [1].

Protocol 2: Cytotoxicity Assessment Using MTT Assay

Purpose: To evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and determine its selectivity compared to normal cells.

Materials:

  • Cancer cell lines: HepG2, HCT116, MCF7, A549
  • Normal cell line: Vero or other appropriate control
  • This compound (≥95% purity by HPLC)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilization
  • Microplate reader capable of measuring 570 nm with 630 nm reference

Procedure:

  • Cell Culture and Seeding:

    • Maintain cells in appropriate media at 37°C in a 5% CO₂ humidified atmosphere
    • Harvest exponentially growing cells and prepare single-cell suspensions
    • Seed 96-well plates at optimized densities (typically 5,000-10,000 cells/well)
    • Incubate for 24 hours to allow cell attachment
  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO, then dilute in culture media (final DMSO ≤0.1%)
    • Remove culture media from plates and add compound solutions across a concentration range (e.g., 1-200 μM)
    • Include vehicle controls (0.1% DMSO) and blank wells (media without cells)
    • Incubate for 48-72 hours based on cell doubling times
  • Viability Assessment:

    • Add MTT solution (0.5 mg/mL final concentration) to each well
    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible
    • Carefully remove media and dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm with 630 nm reference using a microplate reader
  • Data Analysis:

    • Calculate percentage viability relative to vehicle controls
    • Generate dose-response curves using non-linear regression
    • Determine IC₅₀ values using appropriate statistical software
    • Calculate selectivity index (SI) as IC₅₀ normal cells / IC₅₀ cancer cells

Notes: Ensure consistent cell passage numbers and viability throughout experiments. Include quality control checks with reference cytotoxic compounds. Perform at least three independent experiments with multiple replicates to ensure statistical significance [1] [2].

The following diagram illustrates the experimental workflow for evaluating this compound's anticancer activity, from extraction to mechanism validation:

G cluster_research This compound Research Workflow cluster_screening Bioactivity Screening cluster_mechanism Mechanism Investigation Start Fungal Material (Ganoderma lucidum) Extraction Ethyl Acetate Extraction Start->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Compound Isolation (UHPLC/Q-TOF-MS/MS) Fractionation->Isolation Cytotoxicity Cytotoxicity Assays (MTT/MTS) Isolation->Cytotoxicity Antioxidant Antioxidant Activity (DPPH Assay) Isolation->Antioxidant Selectivity Selectivity Assessment (Normal vs Cancer Cells) Cytotoxicity->Selectivity Docking Molecular Docking (AKT1, CDK2, ERK1, TNFα) Selectivity->Docking Pathways Signaling Pathway Analysis Docking->Pathways Validation Experimental Validation (Western Blot, Flow Cytometry) Pathways->Validation Applications Therapeutic Applications Validation->Applications

Applications and Future Directions

Drug Development Opportunities

The computational and experimental data supporting this compound's bioactivity suggest several promising therapeutic applications, particularly in oncology. The compound's predicted multi-target mechanism involving key regulatory proteins positions it as a potential lead for developing multi-targeted therapies against complex cancers. The observed selectivity profile further supports its potential as a targeted therapeutic agent, possibly with reduced side effects compared to conventional chemotherapy. This compound could be developed as a standalone therapeutic or in combination with existing treatments to enhance efficacy or overcome resistance mechanisms [1].

Beyond direct anticancer applications, this compound's predicted interaction with TNFα and demonstrated antioxidant activity suggest potential in inflammatory disorders where oxidative stress contributes to pathology. The structural similarity to other bioactive depsidones indicates possible applications in infectious diseases, though antimicrobial specificity would require experimental validation. As drug resistance continues to challenge existing therapies, novel chemotypes like this compound offer opportunities to address unmet medical needs through previously unexplored mechanisms of action [1] [3].

Future Research Directions

While current data provide compelling evidence for this compound's bioactivity, several research avenues remain unexplored. Lead optimization through medicinal chemistry approaches could enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies would elucidate critical functional groups responsible for its bioactivity, guiding rational drug design. Additionally, investigation of synergistic combinations with established chemotherapeutic agents could reveal opportunities for combination therapies that improve therapeutic outcomes while reducing individual drug doses and associated toxicities [1].

Future research should prioritize in vivo validation of this compound's anticancer activity using appropriate animal models, assessing both efficacy and toxicological profiles. ADMET studies are essential to evaluate its druglikeness and potential clinical translatability. Further mechanistic studies should experimentally verify the predicted protein interactions through biochemical and cellular assays, potentially identifying novel targets beyond those initially identified. As natural products continue to inspire drug discovery, this compound represents a promising chemical scaffold worthy of comprehensive investigation [1] [4].

References

Emeguisin B minimum inhibitory concentration

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B Overview and Identification

This compound is a depsidone, a class of phenolic compounds known for diverse biological activities [1]. It was tentatively identified in the ethyl acetate extract of the medicinal mushroom Ganoderma lucidum using UHPLC/Q-TOF-MS/MS analysis [1].

The identification was based on:

  • High-resolution negative-mode detection
  • Characteristic MS/MS fragmentation patterns [1]

While its specific efficacy is not quantified in the search results, molecular docking studies suggest that depsidones from G. lucidum, including this compound, show strong binding affinities to cancer-related targets like AKT1, CDK2, ERK1, and TNFα, indicating promising therapeutic potential [1].

Antibacterial Activity of Related Compounds

The table below summarizes the activity of structurally related compounds from marine-derived fungi for reference. This compound itself is not listed in the quantitative data found.

Compound Name Source Fungus Pathogenic Bacteria MIC Value
Unguidepside C [2] Aspergillus unguis Gram-positive bacteria 5.3 - 22.1 µM
Aspersidone B [2] Aspergillus unguis Gram-positive bacteria 5.3 - 22.1 µM
Agonodepside C [2] Aspergillus unguis Gram-positive bacteria 5.3 - 22.1 µM
Aspergilol C [3] Aspergillus sp. Escherichia coli 6.25 µg/mL
Asperophiobolin E [3] A. hiratsukae Bacillus subtilis 17.0 µg/mL
Asperbrunneo acid [3] A. brunneoviolaceus Staphylococcus aureus 200 µg/mL

Protocol for Determining Minimum Inhibitory Concentration

This is a standard broth microdilution method based on referenced studies for evaluating pure fungal compounds [3] [2].

Principle

The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism. This protocol determines MIC in liquid media using a serial dilution of the compound in a 96-well microtiter plate.

Materials and Reagents
  • Test Compound: this compound or other purified compound.
  • Solvent: High-purity Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the test well does not exceed 1% (v/v), which is non-inhibitory to bacterial growth [4].
  • Bacterial Strains: Typically Gram-positive strains like Staphylococcus aureus, Bacillus subtilis, and others depending on the research focus [3] [2].
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for antibacterial susceptibility testing.
  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, sterile tips, microbiological incubator, and a microplate spectrophotometer (optional).
Experimental Workflow

The diagram below illustrates the key steps for the broth microdilution assay.

workflow Start Prepare 2x concentrated bacterial inoculum A Prepare serial dilutions of This compound in CAMHB Start->A B Dispense compound solutions into 96-well microtiter plate A->B C Add equal volume of bacterial inoculum to each well B->C D Incubate plate at 37°C for 16-20 hours C->D E Visual inspection for turbidity (growth) D->E F Determine MIC as the lowest concentration without growth E->F

Procedure
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a two-fold serial dilution series of the compound in CAMHB across the microtiter plate, leaving the last column as a sterility control (broth only) and a growth control (broth with inoculum but no compound).
  • Inoculum Preparation: Adjust the turbidity of bacterial cultures in the log phase to approximately 1-5 x 10^8 CFU/mL (0.5 McFarland standard) in saline. Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
  • Incubation and Reading: Add the prepared inoculum to the wells containing the compound dilutions. Seal the plate and incubate it at 37°C for 16-20 hours. After incubation, determine the MIC by visually identifying the well with the lowest concentration of the compound that shows no visible turbidity.

General Workflow for Bioactive Compound Discovery

For comprehensive research, the process from fungal extraction to mechanistic studies is outlined below.

discovery A Fungal Cultivation and Extraction (e.g., EtOAc) B Bioactivity-Guided Fractionation A->B C Compound Isolation (Chromatography) B->C D Structure Elucidation (NMR, MS) C->D E Bioactivity Profiling (MIC, Cytotoxicity) D->E F Mechanism of Action Studies E->F

Research Recommendations

  • Expand Literature Search: The specific MIC for this compound may be detailed in earlier or more specialized literature.
  • Source the Compound: If this compound is not commercially available, you may need to isolate it from a source like Ganoderma lucidum or a producing fungus [1].
  • Investigate Mechanisms: Once antibacterial activity is confirmed, explore its mechanism of action, such as the induction of apoptosis or cell cycle arrest, which are common for fungal bioactive compounds [4].

References

Emeguisin B cell culture studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Emeguisin B

This compound is a depsidone, a class of polyphenolic compounds, recently tentatively identified in the ethyl acetate extract of the medicinal fungus Ganoderma lucidum [1]. It was discovered alongside other depsidones during a screen for bioactive metabolites with antioxidant and anticancer potential. While molecular docking studies suggest it may interact with key cancer-related targets, specific cell culture studies focused solely on this compound have not yet been conducted [1].

Biological Activity Profile

The bioactivity data for this compound is preliminary and stems from the crude extract in which it was found.

Activity Type Model/Assay Reported Result/Value Context of Identification
Anticancer Potential In silico molecular docking vs. AKT1, CDK2, ERK1, TNFα Strong predicted binding affinity [1] Identified in a bioactive G. lucidum ethyl acetate extract.
Antioxidant Activity DPPH free radical scavenging assay IC50 of the parent extract: 39.87 ± 1.7 µg/mL [1] The ethyl acetate extract showed the highest phenolic content and activity.
Cytotoxic Activity MTT assay vs. HepG2, HCT116, MCF7, A549, Vero cells IC50 values of the parent extract ranged from 85.49 to 121.33 µg/mL [1] The crude extract's activity implies potential contribution from this compound.

Proposed Experimental Protocols

The following protocols are adapted from the research that identified this compound and are recommended for initial studies.

Protocol 1: Initial Bioactivity Screening of Fungal Extracts

This protocol outlines the first steps from fungal material to a bioactive fraction.

  • 1. Fungal Material Preparation: Use fruiting bodies or mycelial biomass of Ganoderma lucidum. Lyophilize the material and grind it into a fine powder [1].
  • 2. Solvent Extraction: Sequentially extract the powdered material using solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol, methanol). The ethyl acetate fraction is most likely to contain depsidones like this compound [1].
  • 3. Phytochemical Screening: Perform qualitative tests on the ethyl acetate extract to confirm the presence of depsidones and other phenolics [1].
  • 4. Total Phenolic Content: Quantify the phenolic content using the Folin-Ciocalteu method, expressing results as mg of Gallic Acid Equivalents (GAE) per gram of extract [1].
  • 5. Antioxidant Assay (DPPH):
    • Prepare a 0.1 mM DPPH solution in methanol.
    • Mix extract samples at various concentrations with the DPPH solution.
    • Incubate in the dark for 30 minutes.
    • Measure absorbance at 517 nm.
    • Calculate the percentage inhibition and IC50 value [1].
Protocol 2: Cytotoxicity and Selectivity Assessment

This protocol details how to evaluate the anticancer potential of a fraction containing this compound.

  • 1. Cell Line Selection:
    • Cancer Models: Use a panel of human cancer cell lines, such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung adenocarcinoma) [1].
    • Normal Cell Control: Include a non-cancerous cell line like Vero (African green monkey kidney epithelial cells) to assess selectivity [1].
  • 2. Cell Culture Maintenance: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
  • 3. Cytotoxicity Assay (MTT):
    • Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow to adhere for 24 hours.
    • Treat cells with a concentration gradient of the test extract/fraction. Use DMSO as a vehicle control (keep concentration below 0.1%).
    • Incubate for 48-72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the IC50 values for each cell line using non-linear regression analysis [1].

The experimental workflow for these protocols is summarized in the following diagram:

Start Start: Fungal Material A Solvent Extraction (Ethyl Acetate) Start->A B Phytochemical Screening A->B C Antioxidant Assay (DPHH) B->C D Cell Culture & Treatment C->D E Viability Assay (MTT) D->E F Data Analysis (IC50 Calculation) E->F End Mechanistic Studies F->End

Protocol 3: In Silico Mechanistic Exploration via Molecular Docking

This computational protocol can provide initial mechanistic insights before wet-lab experiments.

  • 1. Protein Target Preparation:
    • Obtain 3D structures of target proteins (e.g., AKT1, CDK2, ERK1, TNFα) from the Protein Data Bank (PDB).
    • Remove water molecules and co-crystallized ligands.
    • Add polar hydrogen atoms and assign charges.
  • 2. Ligand Preparation:
    • Draw the 2D structure of this compound or obtain it from a database like PubChem.
    • Convert to a 3D structure and minimize its energy.
  • 3. Molecular Docking:
    • Define the active site on the protein, often based on the location of a native inhibitor.
    • Perform docking simulations using software like AutoDock Vina or Schrödinger Glide.
    • Analyze the binding poses, affinity (predicted ΔG in kcal/mol), and key molecular interactions (hydrogen bonds, hydrophobic interactions) [1].

The following diagram illustrates the proposed signaling pathways and protein targets that this compound may influence based on molecular docking studies.

EmeguisinB This compound AKT1 AKT1 EmeguisinB->AKT1 Predicted Inhibition CDK2 CDK2 EmeguisinB->CDK2 Predicted Inhibition ERK1 ERK1 (MAPK) EmeguisinB->ERK1 Predicted Inhibition TNFa TNFα EmeguisinB->TNFa Predicted Inhibition Survival Cell Survival & Growth AKT1->Survival Cycle Cell Cycle Progression CDK2->Cycle Proliferation Proliferation ERK1->Proliferation Inflammation Inflammatory Response TNFa->Inflammation Apoptosis Apoptosis Survival->Apoptosis Promotes

Discussion and Future Directions

The path forward for this compound research involves moving from studying crude extracts to working with the pure compound. Key steps include:

  • Isolation and Purification: The foremost goal is to isolate this compound from the complex G. lucidum extract. Techniques like preparative HPLC, countercurrent chromatography, and Sephadex LH-20 column chromatography will be essential [1] [2].
  • Validation of Mechanisms: The promising in silico docking results require experimental validation. This includes cellular assays to confirm inhibition of targets like AKT1 and CDK2, and to observe downstream effects like apoptosis induction and cell cycle arrest [1] [3].
  • Expanded Bioactivity Profiling: Future studies should investigate a wider range of activities, such as antimicrobial, anti-inflammatory, and antimalarial properties, which are common among depsidones [2].

References

Current Knowledge of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B has been identified as a depsidone, a class of compounds known for diverse biological activities. The key findings from recent research are summarized below.

Table 1: Documented Information on this compound

Attribute Description
Source Organism Medicinal mushroom Ganoderma lucidum (fruiting bodies) [1].
Class of Compound Depsidone [1].
Identification Method Tentatively identified via UHPLC/Q-TOF-MS/MS analysis of an ethyl acetate extract [1].
Reported Bioactivity (Theoretical) Molecular docking studies suggest potential anticancer activity through strong binding affinities to cancer-related targets (AKT1, CDK2, ERK1, TNFα) [1].
Experimental Bioactivity Not quantitatively reported in the search results. The bioactivity of the ethyl acetate extract containing this compound and other depsidones was evaluated, but the specific contribution of this compound was not isolated [1].

A Framework for Developing Your Assays

While specific protocols for this compound are unavailable, you can adapt established assay development workflows. The following diagram outlines a generalized process for developing and validating an enzymatic assay for a small molecule inhibitor, which can be tailored for this compound.

G Enzymatic Assay Development Workflow cluster_opt Optimization Phase cluster_val Validation Phase start Define Assay Objective (e.g., Inhibitor Potency, MOA) opt Assay Optimization start->opt val Assay Validation opt->val opt1 Buffer Conditions (pH, Ionic Strength, Cofactors) opt->opt1 screen Compound Screening & Dose-Response val->screen val1 Miniaturization & Automation val->val1 opt2 Reagent Concentrations (Enzyme, Substrate) opt3 Signal Detection (Colorimetric vs. Fluorometric) opt3->val val2 Quantitative Performance (Z' factor, Signal Window) val3 Robustness Testing val3->screen

This workflow emphasizes establishing robust, cost-effective, and physiologically relevant in vitro assays, which are crucial for successful screening and optimization campaigns [2] [3]. Key considerations include:

  • Scientific Relevance: Optimize conditions to mimic the target's physiological environment for identifying relevant molecules with the desired mechanism of action (MOA) [2].
  • Technical Feasibility: Select appropriate technology (e.g., colorimetric vs. fluorometric detection), throughput, and automation level [2].
  • Quantitative Validation: Use statistical metrics like the Z' factor to evaluate assay performance and signal variability before proceeding to screening [2].

Strategies to Find Specific Protocols

To obtain the detailed protocols and data you need, I suggest the following actions:

  • Refine Your Scientific Search: Use specialized databases like SciFinder, Reaxys, or PubMed with targeted queries such as "this compound isolation", "depsidone enzymatic assay", or "this compound IC50".
  • Explore Broader Depsidone Research: Investigate assays developed for other depsidones (e.g., nornidulin [4] or aquastatin aglycones [5]), as their methodologies may be adaptable. The gene clusters for some depsidones have been elucidated, which can inform target selection [4] [5].
  • Consult Antimicrobial Assay Models: For initial antibacterial activity screening, established qualitative and quantitative methods like the microslide diffusion assay and the dye-release assay can be employed [6].

References

Emeguisin B: Application Notes for R&D

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Biological Significance Emeguisin B belongs to the depsidone class of fungal secondary metabolites, which are characterized by a polycyclic structure containing a diphenyl ether bond and a highly functionalized lactone ring [1]. This structural class has garnered significant interest due to its potent bioactivities. While data specifically for this compound is limited, its close analog, Emeguisin A, exhibits potent antibacterial activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and antifungal activity against Cryptococcus neoformans, with MIC values of 0.5 μg/mL for both [1]. This suggests this compound holds similar potential for development into anti-infective or anticancer agents.

2. Sourcing and Initial Production Strategy The primary strategy for producing this compound involves the cultivation of its fungal producer. The original Emeguisin compounds were isolated from the fungus Emericella unguis [1]. A scale-up production campaign would begin with a well-optimized laboratory-scale fermentation.

  • Bench-Scale Fermentation: The process starts with small-scale fermentation (e.g., in shake flasks of 1-10 L) to determine basic growth and production parameters [2].
  • Pilot-Scale Transition: After successful bench-scale trials, the process is scaled up to a pilot scale (e.g., 100-1000 L bioreactors). This stage is critical for proving the process can run at near-commercial volumes while maintaining efficiency and product consistency [2].
  • Process Control: Key parameters such as temperature, pH, dissolved oxygen, and nutrient feed must be tightly controlled and monitored to ensure reproducible yield and quality of this compound.

3. Analytical Methods and Quality Control Rigorous analytical methods are essential for quantifying yield, verifying identity, and ensuring purity throughout the scale-up process. The following table summarizes the proposed key analytical methods for this compound.

Table 1: Key Analytical Methods for this compound Characterization and Quantification

Analytical Method Application Target Specifications for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of yield, monitoring fermentation and extraction efficiency. Purity >95% by HPLC (based on standard for Emeguisin A) [1].
Mass Spectrometry (MS) Confirm molecular weight and formula; structural elucidation. Molecular formula determination (inference from Emeguisin A's C~23~H~23~ClO~5~) [1].
Nuclear Magnetic Resonance (NMR) Definitive structural confirmation and identification of stereochemistry. Full 1D (&¹H, ¹³C) and 2D NMR spectral assignment.

4. Scale-Up Challenges and Mitigation Scaling up the production of a complex fungal metabolite presents several engineering and scientific challenges.

  • Heat and Mass Transfer: As the fermentation scale increases, the surface-area-to-volume ratio decreases, making it difficult to maintain uniform temperature and efficient oxygen transfer. This requires sophisticated bioreactor design with optimized agitation and cooling systems [2].
  • Mixing Efficiency: Ensuring even mixing throughout larger volumes is critical to prevent nutrient gradients and ensure consistent product formation, impacting final yield and quality [2].
  • Process Consistency: A minor change at a small scale can have a major impact at a large scale. A rigorous "Quality by Design" (QbD) approach is recommended, where risk management is embedded throughout the development process to ensure product quality [3].

The following workflow diagrams the proposed scale-up pathway and the critical quality checks involved.

G Start Start: Fungal Strain (Emericella unguis) A1 Strain Activation & Inoculum Development Start->A1 A2 Bench-Scale Fermentation (1-10 L) A1->A2 A3 Harvest & Primary Extraction A2->A3 A4 Analytical Profiling (HPLC) A3->A4 A4->A1 Optimization Required B1 Process Parameter Optimization A4->B1 Yield & Purity Acceptable B2 Pilot-Scale Fermentation (100-1000 L) B1->B2 B3 Large-Scale Extraction & Purification B2->B3 B4 Full QC & Release Testing (HPLC, MS, NMR) B3->B4 End End: Bulk Active Product B4->End QA Release

Proposed Experimental Protocols

Protocol 1: Bench-Scale Fermentation and Crude Extraction This protocol outlines the initial production of this compound from a fungal culture.

  • 1. Fungal Cultivation

    • Strain: Emericella unguis (or the specific producer of this compound).
    • Medium: Use a suitable mycological medium (e.g., Malt Extract Broth, Potato Dextrose Broth, or a defined production medium).
    • Conditions: Inoculate 1 L of medium in a 2.5 L baffled shake flask. Incubate at 25-28°C with agitation at 150-200 rpm for 7-21 days, depending on growth and production kinetics.
  • 2. Harvest and Extraction

    • Separation: Separate the broth from the mycelial biomass via vacuum filtration or centrifugation.
    • Liquid-Liquid Extraction: Extract the filtered broth repeatedly with an equal volume of ethyl acetate. Pool the ethyl acetate layers.
    • Mycelial Extraction: Extract the separated mycelial cake with a suitable solvent like methanol or acetone.
    • Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification and Isolation This protocol describes the primary purification steps to obtain a high-purity sample of this compound from the crude extract.

  • 1. Crude Extract Fractionation

    • Re-dissolve the crude extract in a minimal volume of methanol.
    • Perform initial fractionation using normal-phase or reversed-phase flash column chromatography with a gradient solvent system (e.g., Hexane/Ethyl Acetate or Water/Methanol).
  • 2. Analytical Monitoring

    • Analyze all fractions by Thin-Layer Chromatography (TLC) and HPLC.
    • Pool fractions containing this compound (identified by HPLC retention time comparison with a standard, if available).
  • 3. Final Purification

    • Further purify the pooled this compound-rich fraction using preparative HPLC.
    • The final purity of the isolated compound should be verified by analytical HPLC (>95%) and its structure confirmed by MS and NMR spectroscopy [1].

Inferred Mechanism of Action and Research Pathway

While the exact molecular target of this compound is not publicly documented, its structural class and the activity of Emeguisin A provide strong clues for a research hypothesis. The following diagram outlines a proposed pathway to elucidate its mechanism of action, particularly for anticancer applications.

G Start Pure this compound P1 In Vitro Cytotoxicity Screening (MTT/XTT Assay) Cell Lines: NCI-60 Panel Start->P1 P2 Hit Identification & Potency Determination (IC50 Value Calculation) P1->P2 M1 Mechanism of Action Studies P2->M1 SM1 Cell Cycle Analysis (Flow Cytometry) M1->SM1 SM2 Apoptosis Detection (Annexin V / Caspase Assays) M1->SM2 SM3 Migration/Invasion Assays (Scratch/Wound Healing) M1->SM3 T1 Target Identification SM1->T1 SM2->T1 SM3->T1 ST1 Transcriptomic Analysis (RNA-seq) T1->ST1 ST2 Proteomic Profiling (Signal Pathway Array) T1->ST2 End Validated Target & MoA In Vivo Efficacy Studies ST1->End ST2->End

Proposed Research Pathway:

  • Phenotypic Screening: The first step involves testing purified this compound against a panel of cancer cell lines (e.g., the NCI-60) to establish its cytotoxic potency and selectivity, generating IC₅₀ values.
  • Mechanism of Action (MoA) Studies: Positive hits are then investigated to understand how the compound induces cell death. Key experiments include:
    • Cell Cycle Analysis: To determine if this compound arrests the cell cycle at a specific phase (e.g., G1, S, or G2/M).
    • Apoptosis Detection: To confirm if cell death occurs through programmed apoptosis using assays for caspase activation and phosphatidylserine externalization (Annexin V).
    • Anti-metastatic Potential: To assess if the compound inhibits cancer cell migration and invasion, key steps in metastasis.
  • Target Identification: Following phenotypic confirmation, modern omics technologies are employed to identify the specific protein or pathway targeted by this compound, guiding future drug optimization.

Commercial Scale-Up and Regulatory Pathway

Transitioning from pilot-scale to commercial production requires addressing specific engineering and regulatory challenges.

Table 2: Key Considerations for Commercial Scale-Up of this compound

Aspect Challenge Proposed Mitigation Strategy
Process Scale-Up Maintaining metabolic performance & product yield in large (>10,000 L) bioreactors. Use of advanced bioreactors with sophisticated control systems for pH, dissolved O₂, and temperature; implement fed-batch or perfusion strategies [2].
Supply Chain & Cost Sourcing raw materials, managing logistics, and controlling escalating costs. Diversify suppliers; implement real-time inventory management; focus on process efficiency to reduce cost of goods [4].
Regulatory Compliance Meeting stringent guidelines for drug substance manufacturing (GMP). Embed Quality by Design (QbD) principles early; establish a robust CMC (Chemistry, Manufacturing, and Controls) package [3].

References

Key Parameters & Strategies for Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Area of Focus Specific Factor Example / Note Rationale & Reference
Culture Medium Rice-based medium [1] 65% of studies used rice with distilled water or supplements [1]. Proven effective for diverse metabolite production in endophytic fungi.
OSMAC Approach [2] Vary carbon/nitrogen sources (e.g., yeast extract, malt extract, glycerol) and salt concentrations [2]. Systematically alters metabolic pathways to trigger or enhance compound production.
Culture Conditions Incubation Time [1] 3-4 weeks is common [1]. Allows for completion of biosynthetic pathways for complex molecules.
Temperature [1] 25-28 °C [1]. Standard for promoting fungal growth and secondary metabolism.
Strain Improvement Biosynthetic Gene Cluster (BGC) [3] Identify and manipulate the gene cluster (e.g., PKS genes) responsible for Emeguisin B production [3]. Directly targets the production pathway; can be optimized via heterologous expression.
High-Throughput Screening (HTS) [4] Use microfluidics and FACS to screen large libraries of fungal variants [4]. Enables rapid identification of high-yielding strains from a vast pool of candidates.

The following diagram outlines a systematic workflow for troubleshooting low yield, integrating the strategies listed above.

G Start Low Yield of this compound Step1 Step 1: Optimize Culture Conditions Start->Step1 SubStep1_1 • Use rice-based medium • Incubate 3-4 weeks at 25-28°C Step1->SubStep1_1 Step2 Step 2: Apply OSMAC Strategy SubStep2_1 • Vary carbon/nitrogen sources • Add salts or seawater Step2->SubStep2_1 Step3 Step 3: Genetic Strain Improvement SubStep3_1 • Identify biosynthetic gene cluster (BGC) Step3->SubStep3_1 Step4 Step 4: Advanced Screening SubStep4_1 • Generate mutant library • Use HTS (e.g., FACS) Step4->SubStep4_1 Success High-Yield Strain Obtained SubStep1_1->Step2 SubStep2_1->Step3 SubStep3_2 • Heterologous expression • Pathway engineering SubStep3_1->SubStep3_2 SubStep3_2->Step4 SubStep4_1->Success

Detailed Technical Methodologies

Culture Medium and OSMAC Protocol

A highly reproducible starting point is a solid rice-based medium.

  • Procedure:
    • Preparation: In 1L Erlenmeyer flasks, add 100 g of rice and 110-120 mL of distilled water. Some protocols supplement this with 0.3% peptone or 1% malt extract [1].
    • Sterilization: Autoclave the flasks at 121°C for 20-30 minutes.
    • Inoculation: After cooling, inoculate with a fungal spore suspension or mycelial fragment under sterile conditions.
    • Incubation: Maintain cultures statically at 25-28°C for 3-4 weeks [1].
  • OSMAC Variation: After the initial culture, sub-culture the fungus into different media. Promising options include [2]:
    • Malt Extract Agar (MEA)
    • Yeast Extract Sucrose Agar (YES)
    • Czapek-Dox broth
    • Supplementing standard media with sea salts to mimic the marine environment for marine-derived strains.
Genetic and Screening Approaches

For a more targeted and powerful intervention, consider these molecular methods.

  • Biosynthetic Gene Cluster (BGC) Exploitation [3]:
    • Identification: Use genome sequencing and bioinformatics tools to locate the this compound BGC, which likely involves a polyketide synthase (PKS).
    • Manipulation: Employ gene disruption (e.g., CRISPR-Cas9) or overexpression to test the cluster's function.
    • Heterologous Expression: Clone the entire BGC into a well-characterized host like Aspergillus nidulans for cleaner production and easier scale-up.
  • High-Throughput Screening (HTS) with FACS [4]:
    • Library Creation: Generate a diverse library of fungal variants through random mutagenesis (e.g., UV, chemical) or directed evolution techniques.
    • Compartmentalization: Use microfluidics to encapsulate single fungal spores or cells in water-in-oil droplets together with growth medium and a sensor for the desired product.
    • Sorting: Apply Fluorescence-Activated Cell Sorting (FACS) to isolate only the droplets that show a high fluorescent signal, indicating high production of this compound.
    • Regrowth and Validation: Recover the high-performing variants from the droplets and validate their yield in larger culture formats.

References

Understanding Emeguisin B and Degradation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B belongs to a class of compounds known as depsidones, which are secondary metabolites produced by fungi, particularly from the genus Aspergillus [1]. The instability of such natural products can be influenced by several factors:

  • Structural Instability: Depsidones can be susceptible to hydrolysis, photochemical reactions, and oxidation, leading to loss of bioactivity [1].
  • Environmental Factors: Exposure to light (especially UV), oxygen, elevated temperatures, and pH shifts can accelerate decomposition.
  • Solution Conditions: The choice of solvent, presence of buffering agents, and dissolved metals can catalyze degradation reactions.

This compound Stabilization & Troubleshooting Guide

Here are potential strategies and solutions to prevent this compound degradation, presented in a troubleshooting format.

Problem Potential Causes Recommended Solutions & Preventive Measures
Loss of potency in solution Chemical hydrolysis or oxidation; unsuitable solvent; high temperature. Use anhydrous, aprotic solvents (e.g., DMSO, EtOAc); add antioxidants (e.g., BHT, ascorbic acid); store solutions at -20°C or -80°C; under inert gas (N₂, Ar) [2].
Compound decomposition during storage Exposure to light, oxygen, moisture. Store solid form at -20°C or below; use amber vials or foil wrapping; desiccate.
Formation of multiple unknown peaks in HPLC analysis Photo-degradation; thermal degradation; catalytic impurities. Use photodiode array (PDA) detector; perform LC-MS to identify degradants; ensure HPLC vials are amber.
Discoloration of sample Oxidation; formation of conjugated chromophores. Purify via preparative HPLC/TLC immediately before use; work under inert atmosphere in a glovebox.
Inconsistent bioassay results Unrecognized degradation leading to variable active compound concentration. Quality Control: Run analytical HPLC before each experiment to confirm purity and identity.

Experimental Protocols for Stability Assessment

To systematically evaluate and ensure the stability of this compound in your research, you can adopt the following experimental protocols.

  • Forced Degradation Studies: Prepare a stock solution of this compound and subject aliquots to stress conditions: acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidative (e.g., 0.3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV light). Monitor degradation over time using analytical techniques like HPLC or TLC to identify labile sites and major degradants [1].

  • Stability-Indicating HPLC Method:

    • Purpose: To accurately quantify this compound and separate it from its degradation products.
    • Suggested Parameters:
      • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).
      • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.
      • Flow Rate: 1.0 mL/min.
      • Detection: UV-Vis at 254-280 nm (characteristic for depsidones).
    • Validation: Demonstrate that the method effectively separates this compound from artificially generated degradants.

This compound Stability Workflow

The following diagram outlines a logical workflow for assessing and preventing this compound degradation, integrating the troubleshooting and protocols mentioned above.

EmeguisinBStabilityWorkflow Start Start: this compound Stability Issue Analyze Analyze with HPLC Start->Analyze Problem Identify Problem Analyze->Problem TS Consult Troubleshooting Guide Problem->TS Implement Implement Solution TS->Implement Verify Verify Purity with HPLC Implement->Verify Verify->TS Purity Not Confirmed Success Stable Compound Verify->Success Purity Confirmed

Key Takeaways for Researchers

  • Prioritize Stabilization Early: Integrate stability assessments into your workflow from the beginning to ensure reproducible and reliable experimental results.
  • Analytical Chemistry is Crucial: Techniques like HPLC and LC-MS are indispensable for detecting and quantifying degradation, often before it impacts bioassays.
  • Consult Broader Literature: While this compound-specific data is limited, stabilization strategies for related natural products (like other depsidones, e.g., Nidulin or Unguinol) and general lab practices for handling sensitive compounds are highly applicable [1].

References

Experimental Design for Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Since explicit stability data for Emeguisin B is not available in the search results, you can establish the stability profile in your laboratory using High-Performance Liquid Chromatography (HPLC). The following workflow outlines a general methodology for conducting such a study.

Start Start: Prepare this compound Stock Solution Condition1 Apply Stress Conditions: • Elevated Temperatures • Different pH Buffers • Oxidative Stress Start->Condition1 Condition2 Store Under Recommended Long-Term Condition (-20°C) Start->Condition2 Sample Withdraw Samples at Predefined Time Points Condition1->Sample Condition2->Sample Analyze Analyze Samples via HPLC Sample->Analyze Compare Compare Peak Area and Purity vs. Time Zero Control Analyze->Compare Decision Establish Stability Profile Compare->Decision

Detailed Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Dilute aliquots to your working concentration using the buffer or solution intended for your experiments [1].
  • Stress Conditions:
    • Temperature: Incubate samples at elevated temperatures (e.g., 4°C, 25°C, 40°C) to accelerate degradation. The activation energy for degradation can be calculated using the Arrhenius equation [2].
    • pH: Expose samples to buffers of different pH levels (e.g., pH 3, 7, 10). The pH of the solution is a known factor affecting the integrity of complex organic molecules [2].
  • Analysis: Use HPLC to monitor the chemical integrity of this compound. A purity of >95% is a common benchmark for research-grade compounds, as seen with the related Emeguisin A [1]. Track the area of the main peak and the appearance of new peaks (degradants) over time.

Troubleshooting Common Scenarios

Here are some answers to frequently asked questions and potential problems.

Scenario Possible Cause & Solution
Precipitate Formation The compound may have come out of solution due to temperature shift or solvent evaporation. Gently warm and vortex the vial. If in DMSO, ensure the solution is at room temperature before use and avoid introducing moisture.
Loss of Bioactivity Could indicate chemical degradation. Check the sample purity via HPLC against a fresh standard. Ensure the compound has not undergone repeated freeze-thaw cycles; prepare single-use aliquots.
Unclear Storage History If the storage conditions of a sample are unknown, it is safest to assume it may be compromised. Analyze its purity via HPLC before use in critical experiments.

Key Insights for Researchers

  • Source for New Isolates: The fungus Aspergillus unguis is a confirmed producer of this compound and other depsidones. If you are isolating the compound yourself, note that its habitat includes marine environments like sponges [3].
  • Bioactivity Context: this compound was recently tentatively identified in Ganoderma lucidum alongside other depsidones that showed notable anticancer activity in cell-based assays and strong binding to cancer-related targets in molecular docking studies, highlighting its therapeutic potential [4].

References

Understanding the Compound and General Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Emeguisin B is a depsidone, a class of compounds often known for low water solubility [1]. The table below summarizes standard formulation strategies to enhance the solubility and dissolution rate of compounds like this compound.

Strategy Mechanism of Action Key Components / Methods Reported Advantages

| Solid Dispersion [2] | Creates a high-energy amorphous state; hydrophilic carrier dissolves, releasing drug in fine particles. | Carriers: PVP K30, PEG 6000 Methods: Solvent evaporation, melting | Significantly increases dissolution rate; can form interstitial solid solutions [2]. | | Cyclodextrin Complexation [2] | Hydrophobic cavity encapsulates drug molecule (guest), improving aqueous solubility. | Types: (\beta)-Cyclodextrin (BCD), Hydroxypropyl-(\beta)-Cyclodextrin (HPBCD) | Improves solubility and stability; HPBCD offers high solubility and low toxicity [2]. | | Nano-encapsulation | Increases surface area-to-volume ratio, enhancing dissolution. | Polymers, lipids | Can improve bioavailability and target delivery. | | Phospholipid Complex | Forms a complex with phospholipids, improving membrane permeability. | Phosphatidylcholine | Can enhance oral absorption. | | Microemulsion | Uses oil/water/surfactant systems to solubilize the drug. | Oils, surfactants, co-surfactants | Can provide a stable, clear solution for oral or topical use. |

Proposed Experimental Workflow & Protocols

You can use the following detailed methodologies to systematically screen for the most effective formulation for this compound.

Start Start: this compound (Poor Solubility) PreForm Pre-formulation Studies Start->PreForm StratSelect Strategy Selection & Screening PreForm->StratSelect Prep Preparation of Formulations StratSelect->Prep Eval In-vitro Evaluation Prep->Eval Char Solid-State Characterization Eval->Char Decision Optimal Formulation Identified? Char->Decision Analyze Data Decision->StratSelect No End End: Proceed to In-vivo Studies Decision->End Yes

Pre-formulation Solubility Studies
  • Objective: Determine the base solubility of this compound and the effect of pH.
  • Protocol:
    • Prepare an excess of pure this compound.
    • Add it to vials containing buffers of different pH (e.g., 1.2, 4.6, 6.8) and water.
    • Seal the vials and agitate in a water bath shaker at 25°C (or 37°C) for 24-48 hours to reach equilibrium.
    • Centrifuge the samples and filter the supernatant through a 0.45μm membrane filter.
    • Analyze the drug concentration using a validated HPLC method [2].
  • Note: Monitor the stability of this compound in different pH buffers, as some compounds may degrade at higher pH [2].
Preparation of Solid Dispersions
  • Objective: Create a solid dispersion using a hydrophilic polymer.
  • Protocol (Solvent Evaporation Method):
    • Weigh this compound and a carrier (e.g., PVP K30 or PEG 6000) at different ratios (e.g., 1:1, 1:3, 1:5).
    • Dissolve both the drug and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a solvent mixture).
    • Evaporate the solvent under reduced pressure in a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin, solid film.
    • Scrape the solid dispersion, pulverize it, and sieve it to obtain a powder of uniform particle size.
    • Store the final product in a desiccator until further evaluation [2].
Preparation of Inclusion Complexes
  • Objective: Form an inclusion complex with cyclodextrins.
  • Protocol (Kneading Method):
    • Weigh this compound and a cyclodextrin (e.g., HPBCD) at a 1:1 molar ratio.
    • Triturate the physical mixture in a mortar while adding a small volume of a hydroalcoholic solvent (e.g., water:ethanol 1:1) to form a paste.
    • Knead the paste continuously for 45-60 minutes.
    • Dry the resulting complex in an oven at a mild temperature (e.g., 40°C) until the solvent is completely removed.
    • Grind the dried mass and sieve it to obtain a fine powder [2].
In-vitro Dissolution Study
  • Objective: Compare the dissolution rate of the new formulations against pure this compound.
  • Protocol:
    • Use a USP dissolution apparatus (e.g., Paddle type, Apparatus II).
    • Add 900 mL of dissolution medium (e.g., simulated gastric fluid without enzymes, pH 1.2, or buffer at pH 4.6) maintained at 37°C ± 0.5°C.
    • Add a quantity of the formulation (pure drug, solid dispersion, or complex) equivalent to a single dose of this compound.
    • Operate the paddles at 50-75 rpm.
    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), and immediately replace with an equal volume of fresh pre-warmed medium to maintain sink conditions.
    • Filter the samples and analyze the drug content using HPLC [2].
Solid-State Characterization
  • Objective: Confirm the formation of the dispersion/complex and assess any changes in the physical state of the drug.
  • Techniques:
    • Differential Scanning Calorimetry (DSC): The melting peak of crystalline this compound will diminish or disappear in a successful amorphous solid dispersion [2].
    • Fourier Transform Infrared Spectroscopy (FTIR): Analyze shifts in characteristic absorption bands of this compound to confirm molecular interaction with the carrier (e.g., hydrogen bonding) [2].
    • Scanning Electron Microscopy (SEM): Visualize the surface morphology and compare it with the pure drug and physical mixture [2].

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble, and what are the main challenges? As a depsidone, this compound likely has a rigid, planar, and highly aromatic structure, leading to strong intermolecular interactions in its crystal lattice and high lipophilicity. The main challenges include low oral bioavailability, variable absorption, and difficulty formulating injectable solutions.

Q2: Which strategy is most likely to succeed first? Starting with cyclodextrin complexation (especially with HPBCD) is often a robust first choice due to its well-understood mechanism, relatively simple preparation, and effectiveness for many lipophilic molecules. If the solubility increase is insufficient, high-energy solid dispersions with PVP K30 would be the next logical step [2].

Q3: How do I know if my complex or dispersion was successfully formed? The diagram below illustrates the molecular interactions in these formulations, and the expected outcomes from characterization techniques that confirm their success.

Problem Problem: Crystalline This compound SD Solid Dispersion Problem->SD  With Polymer Carrier   CD Cyclodextrin Complex Problem->CD  With HPBCD   SD_Mechanism Mechanism: Drug dispersed in polymer matrix (amorphous state) SD->SD_Mechanism CD_Mechanism Mechanism: Drug molecule included in hydrophobic cavity of CD CD->CD_Mechanism SD_Confirmation Confirmation: • DSC: Melting peak disappearance • FTIR: H-bonding shifts SD_Mechanism->SD_Confirmation CD_Confirmation Confirmation: • DSC: Peak shift/loss • FTIR: Band changes • Phase Solubility: Stability constant CD_Mechanism->CD_Confirmation

Q4: What if the dissolution rate of my solid dispersion is not satisfactory? Consider optimizing the drug-to-carrier ratio. Often, a higher carrier load (e.g., 1:5) performs better than 1:1. You can also try a different carrier (switch from PEG to PVP or vice-versa) or use a combination of carriers. Re-evaluating the preparation method (e.g., using spray drying instead of solvent evaporation) could also yield better results.

References

Understanding Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation demonstrates that a laboratory procedure is suitable for its intended purpose. It provides assurance that the method consistently yields reliable results when applied to a specific compound, such as Emeguisin B. The core parameters are summarized in the table below [1].

Validation Parameter Definition and Purpose Recommended Acceptance Criteria
Linearity and Range The ability to produce results directly proportional to analyte concentration. Defines the minimum and maximum concentrations for which the method is valid [1]. A correlation coefficient (r) > 0.99 is typically required. The range should cover expected concentrations in samples.
Accuracy The closeness of the measured value to the true value. Assessed by spiking samples with known analyte amounts [1]. Recovery should be within ±15% of the actual value, or ±20% at the lower limit of quantitation.
Precision The degree of scatter in repeated measurements. Includes repeatability (same day, same operator) and intermediate precision (different days, different analysts) [1]. Relative Standard Deviation (RSD) of ≤15% for repeat measurements.
Limit of Detection (LoD) The lowest concentration that can be detected but not necessarily quantified [2]. LoD = LoB + 1.645(SDlow concentration sample). Signal-to-noise ratio of 3:1 is a common practical approach.
Limit of Quantitation (LoQ) The lowest concentration that can be quantified with acceptable accuracy and precision [2]. LoQ ≥ LoD. The concentration that results in a predetermined precision (e.g., CV=20%) and accuracy.
Specificity The ability to assess the analyte unequivocally in the presence of other components, such as impurities or the sample matrix [1]. Chromatogram should show no interference from blanks or matrix components at the retention time of the analyte.

Experimental Protocols for Key Parameters

Here are detailed methodologies for establishing critical validation parameters, drawing from general principles and examples of natural product analysis [3] [4] [5].

Determining Linearity and Calibration Model

For chromatographic analysis, establishing the correct calibration model is crucial [6].

  • Procedure:
    • Prepare a minimum of five to six standard solutions of this compound at different concentrations across the expected range (e.g., 1-100 μg/mL).
    • Inject each concentration into the HPLC system in triplicate.
    • Plot the peak area (response) against the known concentration.
    • Apply different regression models (unweighted linear, weighted linear, polynomial) to the data.
    • Calculate the concentration residuals (difference between calculated and prepared concentration) for each model. The model with the most random and smallest residuals, and a correlation coefficient (r) > 0.99, is the most appropriate [6].
Establishing Limits of Detection (LoD) and Quantitation (LoQ)

The method for determining LoB, LoD, and LoQ is standardized [2].

  • Procedure:
    • Limit of Blank (LoB): Measure a blank sample (matrix without this compound) at least 20 times. Calculate the mean and standard deviation (SD). LoB = meanblank + 1.645(SDblank).
    • Limit of Detection (LoD): Prepare and measure a low-concentration sample of this compound (near the expected LoD) at least 20 times. Calculate the mean and SD. LoD = LoB + 1.645(SDlow concentration sample).
    • Limit of Quantitation (LoQ): Test a sample at the LoD concentration. If the bias and imprecision (e.g., CV ≤ 20%) meet predefined goals, then LoQ = LoD. If not, test a higher concentration until the goals are met [2].
Assessing Accuracy via Spike-and-Recovery

This is a core technique for validating methods used with complex biological matrices [1].

  • Procedure:
    • Take a sample matrix known to be free of this compound (e.g., fermentation broth or cell lysate).
    • Spike the matrix with known quantities of this compound at low, medium, and high concentrations within the linear range.
    • Process and analyze these spiked samples using your validated method.
    • Calculate the percentage recovery for each concentration: Recovery (%) = (Measured Concentration / Spiked Concentration) × 100.
    • The mean recovery across all concentrations should be within ±15% to demonstrate acceptable accuracy [1].

Workflow and Relationship Diagrams

The following diagrams illustrate the logical workflow for method validation and the relationship between key detection limits.

Start Start Method Validation Linearity Establish Linearity and Range Start->Linearity Accuracy Assess Accuracy (Spike/Recovery) Linearity->Accuracy Precision Evaluate Precision (Repeatability) Accuracy->Precision Specificity Confirm Specificity Precision->Specificity LOD_LOQ Determine LoD and LoQ Specificity->LOD_LOQ Robustness Test Method Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Blank Blank Sample (No Analyte) LoB Limit of Blank (LoB) Highest result from a blank sample Blank->LoB  Measure  Replicates LoD Limit of Detection (LoD) Lowest level that can be detected LoB->LoD Statistical Definition LowSample Low Concentration Sample LowSample->LoD  Measure  Replicates LoQ Limit of Quantitation (LoQ) Lowest level that can be quantified with acceptable precision & accuracy LoD->LoQ Meets Precision & Accuracy Goals

Frequently Asked Questions (FAQs)

Q1: My calibration curve has a good correlation coefficient (r > 0.99), but the calculated values for my low-concentration samples are inaccurate. Why? This often indicates an inappropriate calibration model. A high r-value alone is insufficient [6]. You should analyze the concentration residuals (the difference between the prepared concentration and the value back-calculated from the curve). If the residuals show a pattern (e.g., all positive at low concentrations and negative at high concentrations), your data may require weighted linear regression to account for non-constant variance across the concentration range [6].

Q2: How can I demonstrate that my method is specific for this compound and there is no interference from the sample matrix? Specificity is typically proven by comparing chromatograms [1]:

  • Blank Matrix: Analyze the sample matrix without this compound. There should be no peak at the same retention time as this compound.
  • Spiked Matrix: Analyze the blank matrix spiked with a known this compound standard. The this compound peak should be clear and without significant shoulders, indicating no co-elution.
  • Forced Degradation: Stress the sample (e.g., with heat, acid, base, or light) and analyze it. The method should be able to separate this compound from its degradation products, demonstrating its stability-indicating properties.

Q3: What is the practical difference between LoD and LoQ? The LoD tells you if the analyte is "there" or "not there" — it is a limit of detection. The LoQ tells you "how much" is there with confidence — it is a limit of reliable quantification [2]. A sample with a concentration at the LoD might be detected, but the numerical value obtained will have poor precision and accuracy. A sample at or above the LoQ can be reported as a quantitative value.

References

How to Assess Emeguisin B Purity

Author: Smolecule Technical Support Team. Date: February 2026

For reliable purity analysis, a combination of chromatographic and spectroscopic methods is essential. The following table summarizes the primary techniques and their specific applications.

Analytical Technique Key Parameter for Purity Typical Application & Purpose
High-Performance Liquid Chromatography (HPLC) [1] Peak resolution and separation [1]. Quantification of specific marker compounds and assessment of impurities [1].
High-Performance Thin Layer Chromatography (HPTLC) [1] Peak resolution and separation [1]. Preliminary phytochemical screening and fingerprinting [1].
Gas Chromatography–Mass Spectroscopy (GC–MS) [1] Profile of constituents (e.g., hydrocarbons, fatty acids) [1]. Identification of volatile components and detection of process-related impurities [1].
Liquid Chromatography–High Resolution Tandem Mass Spectrometry (LC–HRMS/MS) [2] High-resolution mass and characteristic fragmentation patterns [2]. Confirmation of molecular identity and high-sensitivity detection of related substances [2].

Beyond these techniques, a comprehensive purity profile should include:

  • Physicochemical and Microbiological Purity [1]: Parameters like heavy metal content and microbial load are critical quality indicators and must fall within acceptable limits for the intended use [1].
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the identity and isomeric purity of your compound. Emeguisin B has a specific IUPAC name (7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one) and a defined stereochemistry that should be verified [3].

Troubleshooting Common Purity Issues

Here are answers to common technical questions your users might encounter.

Q1: How can I improve the peak shape and resolution of this compound in my HPLC method?

  • Check the Mobile Phase and Column: The method should be robust enough to separate this compound from its close analogs. If peak tailing or co-elution occurs, optimize the mobile phase gradient, pH, and column temperature. Use a column suitable for phenolic compounds (e.g., C18).
  • Verify Sample Preparation: Ensure the sample is completely dissolved and compatible with the mobile phase. Injected solvents that are stronger than the mobile phase can cause peak distortion.
  • System Suitability Test: Before running analytical batches, always perform a system suitability test to ensure the HPLC system is performing as expected.

Q2: My LC-MS analysis shows unexpected peaks. How can I determine if they are related substances?

  • Analyze the Mass Fragments: Use high-resolution MS/MS to obtain the exact mass and fragmentation pattern of the unknown peaks [2]. This compound has a characteristic benzo[b]benzodioxepin core; compare the fragments of impurities to this structure [3].
  • Cross-Reference with Biosynthetic Pathways: this compound is a depsidone, and its biosynthetic pathway in Aspergillus unguis often produces closely related congeners (e.g., Unguisin A, C, and other nidulin-type derivatives) [4] [5]. These are the most likely related substances to look for.
  • Use an Authentic Standard: The most definitive way to identify an impurity is by comparing its retention time and mass spectrum with an authentic chemical standard, if available.

Q3: What are the critical quality parameters to define for a batch of this compound? You should establish a specification sheet that includes:

  • Identity: Confirmed by HPLC retention time (vs. standard), HRMS, and/or NMR.
  • Assay/Potency: The percentage of this compound, determined by HPLC against a qualified reference standard.
  • Purity/Related Substances: The total percentage of all impurities and the percentage of any individual impurity, as determined by HPLC.
  • Residual Solvents: If applicable, based on the extraction and purification process.

Experimental Workflow for Purity Assessment

This workflow outlines the key steps for a comprehensive purity analysis.

Start Start: Crude this compound Extract Prep Sample Preparation (Dissolution, Filtration) Start->Prep Screen Preliminary Screening (HPTLC or TLC) Prep->Screen HPLC_MS Core Analysis (HPLC-DAD/LC-HRMS) Screen->HPLC_MS Data1 Data: Quantification and Impurity Profiling HPLC_MS->Data1 Confirm Structural Confirmation (NMR, GC-MS if needed) Data1->Confirm Data2 Data: Structural Identity and Isomeric Purity Confirm->Data2 Profile Compile Purity Profile (Physicochemical/Microbial) Data2->Profile End End: Comprehensive Purity Report Profile->End

Understanding the Source and Biosynthetic Class

This compound is a natural product belonging to the depsidone class of polyketides [2] [4]. It was first isolated from the fungus Aspergillus unguis [3] [5]. Knowing its biosynthetic origin is crucial because the same fungal strain can produce a range of structurally similar compounds, which are the most common impurities.

The following diagram illustrates the logical relationship between the fungal source, the compound class, and the analytical implications for your purity assessment.

Source Fungal Source Aspergillus unguis Class Biosynthetic Class Depsidone Polyketide Source->Class Core Characteristic Core Structure Benzo[b][1,4]benzodioxepin Class->Core Impurities Common Impurities Congeners (e.g., Unguisin A, C) Core->Impurities Focus Analytical Focus Separation of structurally similar analogues Impurities->Focus

References

Emeguisin B structural elucidation challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Emeguisin B Structural Elucidation

Here are answers to common technical questions you might encounter:

  • What are the primary challenges in elucidating the structure of this compound? The main challenges stem from its complex depsidone skeleton, which features multiple chiral centers and halogenations. Precise determination requires combining data from NMR ( [1] [2]), MS ( [1]), and X-ray crystallography or ECD calculations ( [1]) to confirm the absolute configuration and the positions of substituents like the chloro group and two 1-methylprop-1-enyl groups ( [1] [2]).

  • Which spectroscopic techniques are essential for characterization? A multi-technique approach is mandatory for confident identification:

    • NMR (1D & 2D): Critical for establishing the planar structure, identifying the benzo[b][1,4]benzodioxepin core, and confirming the connectivity of the two but-2-en-2-yl groups ( [1] [2]).
    • Mass Spectrometry (HRMS): Essential for determining the exact molecular formula (C₂₄H₂₅ClO₅) and mass (428.9 g/mol) ( [1] [3]).
    • X-ray Crystallography/ECD: Necessary to resolve the stereochemistry of the double bonds in the side chains (E or Z configuration) and any chiral centers ( [1]).
  • How can I confirm the position of the chlorine atom? The chlorine atom's position is typically confirmed through detailed analysis of 1H and 13C NMR chemical shifts and HMBC correlations. The distinct chemical environment of the chlorine-substituted carbon (C-2) and its coupling with neighboring protons provide definitive evidence ( [1] [4]).

  • What is the biosynthetic origin of this compound? this compound is a polyketide-derived depsidone biosynthesized by a collaborative pair of polyketide synthases (PKSs) in Aspergillus unguis: a highly-reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). The pathway involves skeleton assembly, followed by tailoring steps including ether bond formation by a cytochrome P450 enzyme (DepG), decarboxylation (DepF), and finally, multiple halogenations by a specific halogenase to yield the final active compound ( [5]).

  • What are the key biological activities of this compound? this compound exhibits a range of promising bioactivities:

    • Antimicrobial: It shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic fungi (e.g., Microsporum gypseum, Cryptococcus neoformans), with mechanisms involving disruption of microbial membrane integrity ( [1]).
    • Anticancer: Preliminary studies and molecular docking indicate potential growth inhibition against various cancer cell lines ( [1] [6]).
    • Anti-osteoclastogenic: It suppresses RANKL-induced osteoclast differentiation, suggesting potential for osteoporosis treatment ( [1]).

Troubleshooting Common Experimental Challenges

Challenge Possible Cause Solution
Low compound yield Suboptimal fermentation conditions or inefficient extraction. Use the OSMAC (One Strain Many Compounds) strategy: vary culture media (e.g., Bennett's broth, oatmeal), carbon/nitrogen sources, and use seawater for marine isolates [7].
Poor spectral resolution Compound impurity or low concentration. Re-purify using preparatory TLC or HPLC. For NMR, increase sample concentration or use a higher-field instrument [4] [2].
Inconsistent bioactivity Compound instability or degradation. Conduct stability studies under various pH and temperature conditions. Use fresh samples for bioassays and store at -20°C in the dark [8].
Difficulty in stereochemistry assignment Lack of suitable crystals for X-ray diffraction. Use computational methods like Electronic Circular Dichroism (ECD) calculations and compare experimental spectra with predicted curves [1].

Experimental Protocols & Data

Key Physicochemical Properties of this compound
Property Value / Description
CAS Number 117032-55-0 [1] [3]
Molecular Formula C₂₄H₂₅ClO₅ [1] [3]
Molecular Weight 428.9 g/mol [1] [3]
IUPAC Name 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] [3]
XLogP3 7.2 (Indicates high lipophilicity) [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 5 [3]
Summary of Reported Bioactivities
Bioactivity Assay / Model Result / Potency
Antimicrobial In vitro against Staphylococcus aureus and Microsporum gypseum MIC value: 16 μg/mL [1]
Anti-osteoclastogenic RANKL-induced osteoclast differentiation in bone marrow macrophages 78% reduction in TRAP activity at 10 μM [1]
Larvicidal Against Aedes aegypti larvae LC₅₀: 4.3 ppm [1]
Protocol for Isolation and Purification from Aspergillus unguis

This protocol is adapted from multiple studies on A. unguis [4] [2] [7].

  • Fermentation: Inoculate the fungal strain in a suitable liquid medium (e.g., Bennett's broth, potato dextrose broth, or malt extract broth). Incubate with shaking at 28°C for 2-4 weeks.
  • Extraction: Separate the mycelia from the broth by filtration. Extract the broth with ethyl acetate (EtOAc). Alternatively, the mycelial mass can also be extracted with EtOAc or methanol.
  • Concentration: Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude gum or solid.
  • Purification: Subject the crude extract to a combination of chromatographic techniques:
    • Normal-phase Silica Gel Chromatography: Use a gradient of hexane/ethyl acetate or dichloromethane/methanol to separate fractions.
    • Size-exclusion Chromatography (Sephadex LH-20): Further purify fractions using a solvent like methanol or dichloromethane/methanol.
    • Preparative Thin-Layer Chromatography (PTLC) or HPLC: Use these for final purification of this compound to homogeneity. Monitor all steps using TLC or analytical HPLC.
Workflow for Structural Elucidation

The following diagram outlines the logical sequence and techniques used to fully characterize this compound.

G Start Crude Extract/Purified Compound HRMS HRMS Analysis Start->HRMS Formula Determine Molecular Formula (C₂₄H₂₅ClO₅) HRMS->Formula NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Formula->NMR Planar Establish Planar Structure NMR->Planar Stereochem Determine Stereochemistry Planar->Stereochem Xray X-ray Crystallography Stereochem->Xray If crystals available ECD ECD Calculations Stereochem->ECD If no crystals Final Full Structure Elucidation Xray->Final ECD->Final

Biosynthetic Pathway of Depsidones like this compound

This diagram illustrates the key enzymatic steps in the formation of the depsidone core, as revealed by recent genetic studies [5].

G Start Precursors PKS hrPKS (DepD) & nrPKS (DepH) Collaborative Assembly Start->PKS Depside Bicyclic Depside Precursor (e.g., Unguidepside A) PKS->Depside P450 Cytochrome P450 (DepG) Ether Bond Formation Depside->P450 DepsidoneCore Tricyclic Depsidone Core P450->DepsidoneCore Decarb Decarboxylase (DepF) Decarboxylation DepsidoneCore->Decarb Halogen Halogenase Multiple Halogenations Decarb->Halogen End Nornidulin / this compound Halogen->End

References

Common Fermentation Scaling Problems & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Scaling up fermentation from laboratory to industrial scale presents several common challenges. The table below summarizes these key issues and potential solutions based on current industry knowledge [1] [2].

Challenge Category Specific Problem Proposed Solution
Scale-Up & Mixing Poor mixing & nutrient gradient in large tanks [1] Scalable bioreactor design; Advanced process control for parameter uniformity [1]
Gas Transfer Suboptimal oxygen transfer (Mass Transfer Coefficient, KLa) affecting cell growth [1] Bioreactors with precise oxygen monitoring & control systems [1]
Process Control Difficulty monitoring & controlling parameters (pH, temperature, DO) in real-time [1] Advanced sensors, control systems, and automation for real-time data and control [1] [2]
Contamination Higher contamination risk from larger volumes, longer times, increased handling [1] [2] Designed-in sterility; Aseptic connectors; Online sterilization (SIP) [1]
Strain Performance Microbial strain instability or poor performance at scale [2] Rigorous strain selection and testing for stability, robustness, and safety [2]
Product Quality Inconsistent final product yield, quality, or purity [1] [2] Robust mixing technologies; Consistent downstream processing; Rigorous testing and certification [1] [2]

Methodologies for Fermentation Optimization

When troubleshooting, a systematic approach to optimizing the fermentation medium and conditions is critical. Response Surface Methodology (RSM) is a powerful statistical technique for this purpose [3] [4].

Overview of Response Surface Methodology (RSM) RSM is a collection of statistical techniques for designing experiments, building models, and finding optimal conditions. It is more efficient and comprehensive than traditional one-factor-at-a-time approaches [3]. The workflow typically involves three key stages, which are visualized in the diagram below.

cluster_phase1 Phase 1: Screening Significant Factors cluster_phase2 Phase 2: Approaching Optimal Region cluster_phase3 Phase 3: Modeling and Final Optimization start Define Optimization Goal (e.g., Maximize OD600 or Product Titer) p1a Plackett-Burman (PB) Design start->p1a p1b Identify key factors from many (e.g., MgSO₄, Temperature, Time) p1a->p1b p2a Steepest Ascent/Descent Test p1b->p2a p3a Box-Behnken Design (BBD) p2a->p3a p3b Build predictive model and find precise optimum conditions p3a->p3b end Validate Optimal Conditions p3b->end

Key Experimental Protocols

The success of RSM relies on well-executed initial experiments.

  • Plackett-Burman (PB) Design: This is a screening design used to identify the most influential factors from a large set of potential variables (e.g., carbon source, nitrogen source, pH, temperature, metal ions) with a minimal number of experimental runs [3] [4].
  • Box-Behnken Design (BBD): Once the key factors are identified, BBD is used to explore the non-linear (quadratic) relationships between them and the response. It requires fewer runs than other designs and helps pinpoint the precise optimum, such as the exact temperature and MgSO₄ concentration that maximize yield [3] [4].

Troubleshooting FAQs

Q1: Our bacterial growth is strong in lab flasks, but cell density drops significantly in the large-scale fermenter. What could be the cause? This is a classic scale-up issue. The most common cause is inadequate oxygen transfer due to poorer mixing dynamics in large tanks. To troubleshoot:

  • Measure and Monitor: Closely track the Dissolved Oxygen (DO) level throughout the fermentation cycle. If DO drops to near zero, oxygen transfer is limiting.
  • Adjust Parameters: Increase the agitation speed and aeration rate to improve oxygen solubility and distribution.
  • Equipment Check: Verify that your sparger (the device that introduces air into the broth) is not clogged and is designed for adequate gas dispersion at scale [1] [2].

Q2: We are experiencing inconsistent product yields between batches at the 5L pilot scale. How can we improve reproducibility? Inconsistency often stems from poor process control and minor, unmonitored variations.

  • Implement Strict Process Control: Automate and record key parameters like temperature, pH, and agitation speed for every batch. This creates a data trail to identify deviations.
  • Standardize Inoculum and Media: Ensure the age, density, and health of your seed culture are consistent. Use pre-mixed, single lots of raw materials for the culture medium to minimize compositional variation [2].
  • Profile the Fermentation: Use tools like the CPC-BTB colorimetric assay for rapid, in-process monitoring of product formation (if applicable) to identify when yields diverge [4].

Q3: How can we reduce the cost of our fermentation medium without sacrificing yield? Replacing expensive pure chemicals with low-cost industrial or agricultural by-products is an effective strategy.

  • Screen Alternative Substrates: Test carbon sources like molasses or waste glycerol, and nitrogen sources like soybean meal or corn steep liquor [4].
  • Systematic Optimization: Use the RSM methodology described above to reformulate the medium. This allows you to precisely determine the minimal required amounts of expensive components while maximizing the use of cheaper alternatives, effectively decoupling cost from yield [3] [4].

References

General Framework for Fungal Metabolite Strain Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Improving the production of a fungal secondary metabolite like Emeguisin B is an iterative process. The following workflow and FAQs outline the standard approaches and common challenges.

Start Start: Wild-type Strain Design Design Hypothesis Generation Start->Design Build Build Generate Genetic Diversity Design->Build Test Test High-Throughput Screening Build->Test Learn Learn Data Analysis & Modeling Test->Learn End Improved Production Strain? Learn->End End->Design No Scale Scale-up & Fermentation End->Scale Yes

Frequently Asked Questions & Troubleshooting

Q1: What are the primary strategies to improve the yield of a fungal metabolite? You can use both classical and modern molecular techniques. The choice often depends on the genetic tractability of your host fungus and the known biology of the biosynthetic pathway.

Table: Comparison of Key Strain Improvement Strategies

Strategy Methodology Key Advantage Common Challenge
Random Mutagenesis [1] [2] Exposure to UV light or chemical mutagens (e.g., NTG, EMS) to induce random mutations. Does not require prior genetic knowledge; non-GMO status. [1] Requires high-throughput screening of large mutant libraries. [1]
ARTP Mutagenesis [2] Use of Atmospheric and Room Temperature Plasma for DNA damage. Higher mutation rate and positive mutation rate compared to some traditional methods. [2] Similar need for extensive screening; potential for undesirable mutations.
Genetic Engineering [1] [3] Targeted gene editing (e.g., CRISPR-Cas9) to delete, insert, or modify specific genes. High precision; can directly manipulate regulatory genes or pathway enzymes. [3] Requires genetic tools for the host; can be technically complex.
Gene Overexpression [2] Increasing the copy number or strength of promoters for key biosynthetic genes. Can directly overcome pathway bottlenecks. May cause metabolic burden or genetic instability. [2]

Q2: Our high-throughput screening is too slow. How can we improve efficiency? This is a common bottleneck. The key is to couple rapid mutagenesis methods with intelligent screening design [3] [2].

  • Use a Preselection Step: If the metabolite has a known property (e.g., antibiotic activity), you can use an agar plate-based assay for initial, rapid screening of thousands of colonies.
  • Correlate with a Proxy: Sometimes, you can screen for an easier-to-measure trait that correlates with production, such as resistance to a toxic pathway intermediate or the color of a pigment.
  • Leverage Automation: Invest in or have access to robotic systems for liquid handling and microplate reading to increase screening throughput dramatically.

Q3: Our mutant strain shows high yield in shake flasks but performs poorly in the bioreactor. Why? This is a classic scale-up issue, often related to physiological differences between small and large scales [3].

  • Check Shear Stress: Filamentous fungi can be sensitive to shear stress from impellers in a bioreactor, which can damage hyphae and reduce productivity. Adjust agitation speed and impeller design.
  • Analyze Gradients: In large tanks, gradients of oxygen, pH, and nutrients can form. Your mutant might be more sensitive to these fluctuating conditions. Ensure proper mixing and control loops.
  • Validate Phenotype: The genetic change in your mutant might confer a fitness disadvantage under the specific conditions of the bioreactor (e.g., different nutrient composition). Re-evaluate the fermentation parameters.

Q4: We've hit a plateau in yield improvement with random mutagenesis. What's the next step? This is often a sign that you have exhausted the easy gains from random mutations. It's time to move to a more rational approach [3].

  • Sequence Your Best Mutants: Use whole-genome sequencing of your high-producing mutants to identify the specific mutations that confer the improved phenotype. This can reveal novel regulatory targets.
  • Shift to Metabolic Engineering: Based on the sequenced data or known pathway regulation, use CRISPR or other tools to purposefully edit the genome. This can include:
    • Overexpressing Pathway Activators: Increase the expression of positive regulatory genes.
    • Deleting Repressors or Competing Pathways: Knock out genes that shut down the pathway or divert precursors.
    • Enhancing Precursor Supply: Engineer the central metabolism to increase the building blocks (e.g., acetyl-CoA, malonyl-CoA) for your target metabolite [3].

References

Framework for a Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Given the absence of specific data for Emeguisin B, here is a model for how your technical support content could be organized, addressing common issues in working with fungal metabolites.

Category Potential Challenge Generalized Troubleshooting Strategy
Fermentation & Production Low yield of this compound Apply OSMAC (One Strain Many Compounds) approach; optimize culture parameters (media, aeration, temperature) [1].
Extraction & Isolation Co-elution with impurities; compound degradation Employ orthogonal separation methods (HPCCC, HPLC with different columns); work under controlled light/temperature and with antioxidants [2].
Structure Elucidation Defining stereochemistry; limited sample quantity Utilize computational NMR, molecular modeling, and microcrystal electron diffraction (MicroED) [2].
Bioactivity Assays High variability in assay results; low solubility Use DMSO stocks, include assay controls, and use surfactants (e.g., Tween) for aqueous dilution [2].

Example FAQ Based on General Principles

Q: What are the first steps to optimize the yield of a fungal metabolite like this compound? A: The initial strategy should be to use the OSMAC (One Strain Many Compounds) approach. This involves systematically varying the culture conditions, such as using different nutrient sources (e.g., potato dextrose, oatmeal, or glycerol casein broth), salinity, pH, or aeration [1]. For marine-derived fungi, culturing in a seawater-based medium can sometimes mimic the original environment and stimulate production of target compounds [1].

Q: How can I improve the separation of this compound from closely related analogs during purification? A: If standard reverse-phase HPLC is insufficient, consider using a normal-phase system or a different type of reverse-phase column (e.g., pentafluorophenyl vs. C18). High-Performance Countercurrent Chromatography (HPCCC) is a powerful, support-free technique that can separate compounds based on their partitioning between two liquid phases and is highly effective for complex natural product mixtures [2].

Experimental Workflow for Bioactive Metabolite Research

The following diagram outlines a generalized workflow for the investigation of a fungal metabolite, from cultivation to bioactivity testing. This can serve as a logical map for your technical support guides.

EmeguisinB_Workflow cluster_legend Color Palette (Used in Diagram) Step/Process #F1F3F4 Step/Process #F1F3F4 Decision Point #FBBC05 Decision Point #FBBC05 Optimization Loop #34A853 Optimization Loop #34A853 Problem/Failure #EA4335 Problem/Failure #EA4335 Success/Output #4285F4 Success/Output #4285F4 Start Fungal Strain Cultivation (A. unguis or other) A Extraction & Preliminary Profiling (TLC, LC-UV) Start->A LowYield Low Metabolite Yield? Start->LowYield  Problem detected B Bioactivity-Guided Fractionation A->B C Compound Isolation (Chromatography) B->C D Structure Elucidation (NMR, HRMS) C->D SepIssue Separation Issues or Degradation? C->SepIssue  Problem detected E In vitro Bioactivity Assays D->E End Data Analysis & Reporting E->End LowActivity No or Weak Bioactivity? E->LowActivity  Problem detected LowYield->A No YieldSol Apply OSMAC Strategy: Vary Media, Aeration, Temp LowYield->YieldSol Yes YieldSol->Start Re-culture SepIssue->D No SepSol Optimize Method: HPCCC, Different HPLC Columns SepIssue->SepSol Yes SepSol->C Re-run isolation ActivitySol Re-test in alternative assay or cell line LowActivity->ActivitySol Yes ConfirmInactive Compound is not active in tested models LowActivity->ConfirmInactive Confirm ActivitySol->E Re-test ConfirmInactive->End

Fungal Metabolite Research Workflow

References

Depsidones Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Depsidone Name Source Organisms Reported Bioactivities Key Experimental Findings
Emeguisin B Emericella unguis [1], Ganoderma lucidum (tentatively identified) [2] Anticancer (potential) [2] Identified via LC-MS; molecular docking showed strong binding to AKT1 and ERK1 cancer targets [2].
Simplicildone D Ganoderma lucidum (tentatively identified) [2] Anticancer (potential) [2] Molecular docking revealed very high binding affinity to AKT1, CDK2, ERK1, and TNFα targets [2].
Mollicellin G Ganoderma lucidum (tentatively identified) [2] Anticancer (potential) [2] Molecular docking revealed very high binding affinity to AKT1, CDK2, ERK1, and TNFα targets [2].
Nornidulin Aspergillus sp. [3] [4] Antibacterial [3] Triple-halogenated; SAR shows best anti-pathogenic activity among tested analogues [3].
2-Chlorounguinol Aspergillus unguis [5] [6] Antibacterial (vs. MRSA) [6] MIC/MBC: 2 µg/mL & 16 µg/mL; damaged cell morphology; bound PBP2a protein in silico [6].
Unguinol Aspergillus unguis [5] [6] Antibacterial (vs. MRSA) [6] MIC/MBC: 2 µg/mL & 16 µg/mL against MRSA [6].
Nidulin Aspergillus unguis [4] [6] Antibacterial (vs. MRSA) [6] MIC/MBC: 2 µg/mL & 16 µg/mL against MRSA [6].

Key Experimental Protocols

The data in the table is supported by established laboratory methodologies:

  • Cytotoxicity (Anticancer) Assays: The cytotoxicity of extracts against cancer cell lines (e.g., HepG2, HCT116, MCF7, A549) is typically evaluated using assays like MTT or MTS. These measure the half-maximal inhibitory concentration (IC50), with a lower IC50 indicating higher potency. Normal cell lines (e.g., Vero) are used to assess selectivity [2].
  • Antibacterial Assays: Antibacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using standard broth microdilution methods [6].
  • Molecular Docking: This computational method predicts the binding affinity and orientation of a small molecule (e.g., a depsidone) within a protein's active site (e.g., AKT1, PBP2a). Results are expressed as binding energy (kcal/mol), where more negative values indicate stronger binding [2] [6].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to separate, tentatively identify, and characterize compounds in complex mixtures, like depsidones in a fungal extract, based on their mass and fragmentation patterns [2].

Structural & Experimental Relationships

The following diagram illustrates the core structure of depsidones and how specific structural features are linked to their experimental evaluation and reported bioactivities.

G CoreStructure Depside Core (Two aromatic rings linked by ester & ether bonds) Halogenation Halogenation (e.g., Chlorine) CoreStructure->Halogenation R_Groups Varied R-groups (e.g., alkyl, prenyl) CoreStructure->R_Groups AntibacterialPath In vitro Antibacterial Assay Halogenation->AntibacterialPath Enhances AnticancerPath In silico Anticancer Screening R_Groups->AnticancerPath Influences MRSA MRSA AntibacterialPath->MRSA MIC_MBC MIC / MBC Values MRSA->MIC_MBC PBP2a Binds PBP2a (Molecular Docking) MIC_MBC->PBP2a Confirms mechanism CancerTargets e.g., AKT1, CDK2 AnticancerPath->CancerTargets BindingAffinity High Binding Affinity CancerTargets->BindingAffinity

Key Insights for Research

  • Halogenation is Key for Antibacterial Activity: The number of halogen atoms (like chlorine) on the depsidone structure is a critical factor. Triple-halogenated depsidones, such as Nornidulin, have been shown to possess the strongest anti-pathogenic activity [3]. Compounds like 2-Chlorounguinol demonstrate that even single halogens can confer potent activity against resistant pathogens like MRSA [6].
  • Promising but Preliminary Anticancer Data: The data for This compound, Simplicildone D, and Mollicellin G are primarily based on in silico molecular docking studies. This indicates high potential but requires validation through in vitro and in vivo experiments to confirm actual efficacy and mechanism of action in biological systems [2].
  • Scarcity of Direct Comparisons: A challenge in this field is the lack of studies that directly compare a wide range of depsidones side-by-side under identical experimental conditions. Most data is compiled from separate studies, which can vary in methodology.

References

Standard Experimental Protocols for Anti-MRSA Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following experimental workflows are established standards in the field for determining the efficacy of a compound against MRSA [1] [2].

G Start Start: Compound to be Tested SusceptibilityTesting Susceptibility Testing Start->SusceptibilityTesting DD Disk Diffusion SusceptibilityTesting->DD AD Agar Dilution SusceptibilityTesting->AD BD Broth Microdilution SusceptibilityTesting->BD MIC Determine Minimum Inhibitory Concentration (MIC) DD->MIC AD->MIC BD->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC End End: Activity Assessment MBC->End

The core quantitative measure from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth [1]. A lower MIC indicates greater potency.

Comparison of Anti-MRSA Agents

The table below summarizes selected natural products and clinical antibiotics with activity against MRSA, based on information from the search results.

Compound Name Source Organism Class Anti-MRSA Activity (MIC) Key Characteristics & Notes
Parengyomarin A [3] Fungus Parengyodontium album Torrubielin derivative 0.39 μM [3] Highly potent; isolated from a mangrove endophyte.
Subplenone A [3] Fungus Subplenodomus sp. Xanthone dimer 0.25 μg/mL [3] Also active against vancomycin-resistant Enterococcus faecium (VRE).
Streptophenazines [4] Bacterium Streptomyces albovinaceus Phenazine derivatives 37.74 - 150.23 μM [4] A class of compounds; Streptophenazine T is a newly identified member.
Nidulin [5] Fungus Aspergillus unguis Depsidone Documented activity, specific MIC not in source [5] A well-studied compound from a marine-derived fungus.
Vancomycin [1] - Glycopeptide antibiotic Standard clinical drug; MIC interpreted per CLSI guidelines [1] [2] Intravenous drug of choice for serious MRSA infections.
Linezolid [6] - Oxazolidinone antibiotic Standard clinical drug; high user rating (9.2/10) [6] Oral and IV options; used for complicated skin infections.
Daptomycin [6] [1] - Lipopeptide antibiotic Standard clinical drug [6] [1] Parenteral alternative to vancomycin; used for bacteremia.

Research Recommendations and Next Steps

Since direct data on Emeguisin B is unavailable, here are suggested paths to find the information you need:

  • Refine the Search Term: The name "this compound" may be a spelling variant. Try searching for "Unguisin" (as in Aspergillus unguis), which is a known fungal species producing bioactive compounds [5].
  • Explore Broader Databases: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for the exact compound name and its bioactivity profiles.
  • Investigate Related Compounds: Research the anti-MRSA activity of compounds from the Aspergillus unguis fungus, such as Nidulin and Nornidulin, which are documented to have anti-MRSA properties [5]. This could provide valuable structural and activity analogs.

References

Cytotoxicity Data for the Emeguisin B-Containing Extract

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from a 2025 study on an ethyl acetate extract of Ganoderma lucidum, in which Emeguisin B was identified as one of nine depsidones present [1] [2].

Test Material Normal Cell Line Result (CC50) Cancer Cell Lines Tested Results (IC50)
Ganoderma lucidum ethyl acetate extract (containing this compound and other depsidones) Vero (African green monkey kidney epithelial cells) 121.33 ± 5.06 µg/mL [1] [2] HepG2 (liver carcinoma), HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma) [1] [2] Ranged from 85.49 ± 3.04 µg/mL to 104.74 ± 4.73 µg/mL [1] [2]

The study demonstrates that the extract has selective cytotoxicity, meaning it was more toxic to cancer cells than to normal cells [1] [2]. Another study on depsidones from Aspergillus unguis also reported that certain crude extracts and isolated compounds showed no cytotoxicity against non-cancerous Vero cells at the tested concentrations, supporting the potential for selective toxicity [3].

Experimental Protocol and Methodology

The cytotoxicity data was generated using standard in vitro methods. Here is a breakdown of the key experimental steps and considerations based on the search results.

G Start Seed cells in multi-well plates (Normal Vero + Cancer Cell Lines) A1 Incubate with test compound (G. lucidum ethyl acetate extract) Start->A1 A2 Incubate for specified period (Allows cytotoxic effects to manifest) A1->A2 A3 Measure cell viability (e.g., via mitochondrial dehydrogenase activity) A2->A3 A4 Calculate CC50/IC50 values (Determine concentration that kills/ inhibits 50% of cells) A3->A4

  • Cell Lines and Purpose: The study used Vero cells as a model for normal, non-cancerous cells to assess potential toxicity to healthy tissues. The four human cancer cell lines (HepG2, HCT116, MCF7, A549) represent common carcinoma types, allowing for a broad evaluation of anticancer potential [1] [2].
  • Key Assay Principle: Cytotoxicity was assessed by measuring the reduction in cell viability. While the specific assay is not named, a common method is the MTT assay, which measures the activity of mitochondrial dehydrogenase enzymes in living cells. The CC50 is the concentration that reduces the viability of normal cells by 50%, while the IC50 is the concentration that inhibits the growth of cancer cells by 50% [4].
  • Data Interpretation: The higher the CC50 value, the less toxic a compound is to normal cells. The fact that the CC50 for the extract (121.33 µg/mL) was higher than the IC50 values for the cancer cells (85.49-104.74 µg/mL) indicates a degree of selectivity [1] [2].

Key Limitations and Research Gaps

For a comprehensive and conclusive comparison guide, it is critical to note the current limitations of the available data:

  • Lack of Isolated Compound Data: The primary limitation is that the cytotoxicity results are for a complex extract, not for purified this compound. The observed activity and selectivity may be due to this compound, other depsidones in the extract, or a synergistic effect between them [1] [2].
  • Mechanistic Insights are Predictive: The study used molecular docking, a computational method, to predict that this compound and other depsidones would bind strongly to cancer-related protein targets (like AKT1 and CDK2). This suggests a potential mechanism but requires experimental validation [1] [2].

References

Biological Activities of Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Activity Assay / Model Result / Value Citation
Antimicrobial Staphylococcus aureus (SA) Active (Specific MIC not stated) [1]
Antimicrobial Methicillin-resistant S. aureus (MRSA) Active (Specific MIC not stated) [1]
Antimicrobial Bacillus subtilis (BS) Active (Specific MIC not stated) [1]
Antimicrobial Candida albicans (CA) Active (Specific MIC not stated) [1]
Cytotoxic Brine shrimp larva lethality test Strong bioactivity [1]
Cytotoxic HuCCA-1, HepG2, A549, MOLT-3 cancer cell lines Weak cytotoxicity [1]
DNA Damage Repair Anti-E. coli AB3027 assay Active [1]

Experimental Protocols for Cited Activities

The biological activities of Emeguisin B were identified through standard microbiological and biochemical assays [1]:

  • Antimicrobial Activity Assays: Testing was performed against a panel of microorganisms including Staphylococcus aureus (SA), Methicillin-resistant S. aureus (MRSA), Bacillus subtilis (BS), and Candida albicans (CA). The standard broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism [1].
  • Cytotoxicity Assays:
    • Brine Shrimp Lethality Test: This is a preliminary screening assay for toxicity. This compound showed strong bioactivity in this model [1].
    • Human Cancer Cell Lines: Activity was tested against various cancer cell lines (HuCCA-1, HepG2, A549, MOLT-3) using assays like MTT or XTT, which measure cell metabolic activity as a proxy for cell viability. This compound exhibited weak cytotoxicity in these tests [1].
  • DNA-Damage Repair Assay: This tested the compound's ability to inhibit the growth of the DNA repair-deficient E. coli strain AB3027, indicating potential for causing DNA damage or inhibiting repair mechanisms [1].

Chemical Context and Workflow

To help visualize the context of this compound research, the diagram below outlines the typical workflow from fungal source to activity testing.

Source Fungal Source Aspergillus unguis Extraction Fungal Culture & Metabolite Extraction Source->Extraction Isolation Chromatographic Isolation Extraction->Isolation Identification Structural Identification (NMR, MS) Isolation->Identification Testing Bioactivity Testing Identification->Testing Antimicrobial Antimicrobial Assays Testing->Antimicrobial Cytotoxic Cytotoxic Assays Testing->Cytotoxic DNA_Assay DNA Repair Assay Testing->DNA_Assay

The following diagram illustrates the core chemical structure shared by this compound and related compounds, which is key to their activity.

A Depsidone Core Structure B Two Aromatic Rings connected by an ester and an ether bond A->B C Defines the compound class (Depsidones & Diphenyl ethers) B->C D Specific functional group modifications (R1, R2, etc.) determine the specific compound and its potency C->D F Nidulin Unguinol Aspergillusether G C->F E This compound D->E

Research Context and Comparisons

This compound is one of many bioactive metabolites produced by the fungus Aspergillus unguis [1] [2]. Its core structure is a depsidone, a class of polyketide known for a broad range of biological activities [2].

  • Chemical Family: this compound belongs to a group of fungal metabolites that also includes compounds like Nidulin, Unguinol, and Aspergillusether G [1]. The bioactivity of these compounds is heavily influenced by modifications (functional groups) on the core depsidone structure.
  • Promising but Incomplete Data: While the data confirms this compound's activity against several clinically relevant pathogens like MRSA, a direct and quantitative comparison with clinical antibiotics or other depsidones is a significant gap in the currently available public literature.

References

Compound Profile and Identified Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Emeguisin B.

Property Details
Compound Name This compound [1]
Compound Class Depsidone [1]
Natural Source Fruiting bodies of the medicinal mushroom Ganoderma lucidum (Lingzhi/Reishi) [1]
Identified Bioactivity Anticancer potential (based on in silico molecular docking) [1]
Molecular Targets (Predicted) AKT1, CDK2, ERK1, TNFα (cancer-related signaling proteins) [1]

This compound was recently identified as one of several minor depsidones in Ganoderma lucidum using UHPLC/Q-TOF-MS/MS analysis. Molecular docking studies suggest it has strong binding affinities with key cancer-related proteins, such as AKT1 and CDK2, providing a mechanistic insight into its potential anticancer activity [1]. Depsidones are a rare class of fungal metabolites known for diverse biological properties, though they are seldom reported in mushrooms [1].

Research Context and Potential Applications

  • Research Context: The study that identified this compound was part of a broader investigation into the bioactive components of G. lucidum. The ethyl acetate extract of the mushroom, which contained this compound, demonstrated notable cytotoxic activity against several human cancer cell lines (HepG2, HCT116, MCF7, A549) and showed minimal toxicity to normal Vero cells [1]. This suggests the extract, and the compounds within it, are promising for further anticancer research.
  • Anticancer Mechanisms of Fungal Metabolites: While specific mechanisms for this compound are not yet experimentally validated, reviews on bioactive compounds from fungi (like the phylum Ascomycota) indicate that common mechanisms include apoptosis induction, cell cycle arrest, and reduction of cell migration, which limits metastatic potential [2]. These pathways are likely relevant for understanding this compound's future applications.

Proposed Signaling Pathway

Based on the molecular docking targets identified for this compound and related depsidones, the following diagram outlines a proposed signaling pathway through which these compounds may exert anticancer effects.

G compound This compound & Other Depsidones AKT1 AKT1 compound->AKT1 CDK2 CDK2 compound->CDK2 ERK1 ERK1 compound->ERK1 TNFa TNFα compound->TNFa Apoptosis Induction of Apoptosis AKT1->Apoptosis CycleArrest Cell Cycle Arrest CDK2->CycleArrest ProlifReduce Reduced Cell Proliferation ERK1->ProlifReduce MetastasisReduce Inhibition of Metastasis TNFa->MetastasisReduce Apoptosis->ProlifReduce CycleArrest->ProlifReduce

Proposed Anticancer Mechanism of Depsidones

Experimental Approach for Future Research

Given the lack of a defined protocol for this compound, the following workflow synthesizes common methodologies from the literature for investigating such novel fungal compounds.

G start 1. Sample Preparation A Extraction with Ethyl Acateate start->A B LC-HRMS/MS Analysis A->B C Bioactivity Screening (e.g., MTT Assay) B->C D In-silico Study (Molecular Docking) C->D E Mechanism Validation (e.g., Western Blot) D->E

Workflow for Investigating Bioactive Fungal Compounds

  • Sample Preparation & Extraction: The fruiting bodies of Ganoderma lucidum should be dried, powdered, and subjected to sequential solvent extraction. The ethyl acetate fraction has been shown to be particularly rich in phenolic compounds and depsidones like this compound, and it often exhibits the highest antioxidant and cytotoxic activities [1].
  • Compound Identification: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a key technology for the tentative identification of rare compounds like this compound in complex extracts based on their high-resolution mass and characteristic fragmentation patterns [1].
  • Bioactivity Screening: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, widely used to determine the cytotoxic potential of extracts and compounds on cancer cell lines (e.g., HCT-116, HT-29) [2]. This step helps quantify the half-maximal inhibitory concentration (IC50).
  • In-silico Studies: Molecular docking against cancer-related targets (like AKT1, CDK2) can provide initial mechanistic insights and predict the potential of a compound before moving to more complex and costly experimental validation [1].
  • Mechanism Validation: Following positive results from screening and docking, effects on apoptosis and cell cycle can be validated experimentally using techniques like flow cytometry and western blotting to analyze protein expression in treated versus untreated cancer cells [2].

References

Comparative Analysis: Agonodepside A and Emeguisin B

Author: Smolecule Technical Support Team. Date: February 2026

Feature Agonodepside A Emeguisin B
Basic Structure Bicyclic depside (two 2,4-dihydroxybenzoic acid rings linked by an ester bond) [1] Tricyclic depsidone (two 2,4-dihydroxybenzoic acid rings linked by both an ether and an ester bond) [1]
Core Biosynthetic Pathway Assembled by a collaborative pair of highly-reducing (hrPKS) and non-reducing (nrPKS) polyketide synthases (PKS) [1] Derived from a depside precursor (like agonodepside A) via further tailoring (ether bond formation and decarboxylation) [1]
Key Tailoring Steps Serves as a precursor for depsidones; minimal tailoring from initial polyketide skeleton [1] Ether bond formation (catalyzed by cytochrome P450 DepG) and decarboxylation (catalyzed by decarboxylase DepF) [1]

| Reported Bioactivity (Experimental Data) | Antibacterial Activity: MIC values ranging from 5.3 to 22.1 µM against Gram-positive bacteria [2] Cytotoxic Activity: Active against a panel of tumor cell lines [2] | Information on specific experimental values for this compound is not available in the search results. A related compound, emeguisin A, shows much stronger anti-pathogenic activity than depside precursors like agonodepside A [1]. | | Research and Application Status | Isolated and tested from laboratory cultures of marine-derived Aspergillus unguis; serves as a biosynthetic intermediate and a lead antimicrobial compound [2] | Information is limited. The established structure-activity relationship (SAR) suggests that highly halogenated depsidones like this compound are promising candidates for drug development [1]. |

Detailed Experimental Protocols

1. Antibacterial Assay (for Agonodepside A) [2]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.
  • Method: The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
  • Key Steps:
    • Prepare a serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
    • Incubate the plates at 35°C for 18-24 hours.
    • The MIC is recorded as the lowest concentration of the compound that completely prevents visible growth.

2. Cytotoxicity Assay (for Agonodepside A) [2]

  • Objective: To evaluate the cytotoxic effect against a panel of human tumor cell lines, measured by the IC₅₀ value (half-maximal inhibitory concentration).
  • Method: The Sulforhodamine B (SRB) assay or MTT assay.
  • Key Steps:
    • Plate tumor cells in 96-well plates and allow them to adhere.
    • Treat the cells with varying concentrations of the test compound for a set period (e.g., 48-72 hours).
    • (SRB): Fix cells, stain with SRB dye, and measure absorbance. (MTT): Add MTT reagent, which is metabolized by live cells to a purple formazan product, and measure absorbance.
    • The IC₅₀ value is calculated from the dose-response curve.

Biosynthesis and Structure-Activity Relationship

The following diagram illustrates the biosynthetic pathway connecting agonodepside A to depsidones like this compound, and the subsequent enhancement of their bioactivity.

Start Polyketide Precursors Depside Agonodepside A (Bicyclic Depside) Start->Depside hrPKS & nrPKS Assembly Intermediate Depsidone Intermediate Depside->Intermediate Cytochrome P450 DepG (Etherification) Depsidone e.g., Nornidulin/Emeguisin (Tricyclic Depsidone) Intermediate->Depsidone Decarboxylase DepF (Decarboxylation) Halogenated Halogenated Depsidone (e.g., Emeguisin A/B) Depsidone->Halogenated Halogenase (Triple-halogenation) Bioactivity Strong Anti-pathogenic & Cytotoxic Activity Halogenated->Bioactivity Enhanced Bioactivity

How to Propose Your Research

The missing data on this compound presents a clear opportunity for further investigation. Here are some potential next steps for researchers:

  • Focus on Isolation and Characterization: Prioritize the isolation of this compound from known producer fungi, such as Aspergillus sp. SCSIO SX7S7 [1], followed by full structural elucidation using NMR and mass spectrometry.
  • Conduct Parallel Bioassays: Subject the isolated this compound to the same antibacterial and cytotoxic protocols used for agonodepside A to generate directly comparable quantitative data [2].
  • Explore Structural Optimization: Use the established SAR—which indicates that halogenated depsidones have superior activity—as a foundation for medicinal chemistry. This could involve synthesizing analogs of this compound to further explore its pharmacophore.

References

×

XLogP3

7.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.1390516 g/mol

Monoisotopic Mass

428.1390516 g/mol

Heavy Atom Count

30

UNII

3CC7XA6T9D

Dates

Last modified: 08-10-2024

Explore Compound Types